Miraculin (1-20)
Description
BenchChem offers high-quality Miraculin (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miraculin (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSVXUTPHCEOJ-WWEZIHIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H146N26O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic N-Terminus: Deconstructing the Miraculin (1-20) Peptide
An In-depth Exploration for the Scientific Community
Foreword for the Researcher
This technical guide delves into the current scientific understanding of the Miraculin (1-20) peptide, the N-terminal 20-amino acid sequence of the taste-modifying protein, miraculin. While this peptide is commercially available for research purposes, a comprehensive review of published scientific literature reveals a notable absence of studies investigating its independent biological activity, particularly its capacity to modify taste. This document, therefore, focuses on the discovery of this N-terminal sequence within the context of the full miraculin protein and the pivotal role of the N-terminal domain of the sweet taste receptor in the protein's unique function. All quantitative data and experimental details provided herein pertain to the native, full-length miraculin protein, as no such data exists for the isolated Miraculin (1-20) peptide.
Discovery and Historical Context of the Miraculin N-Terminal Sequence
The journey to understanding the molecular composition of miraculin, a glycoprotein (B1211001) from the berries of Synsepalum dulcificum, began with its initial isolation and characterization. The ability of this protein to make sour foods taste sweet has intrigued scientists since the 18th century.[1] However, it was not until the latter half of the 20th century that its proteinaceous nature was confirmed.[1]
The primary breakthrough in elucidating the primary structure of miraculin, including its N-terminal sequence, was achieved in 1988 by Theerasilp and Kurihara. Their work on the complete purification and characterization of miraculin identified the first 20 amino-terminal amino acids.[2] This seminal study laid the groundwork for the synthesis of the Miraculin (1-20) peptide, providing a tool for researchers to potentially probe the structure-function relationship of the full protein. A subsequent study in 1989 by the same research group confirmed the complete amino acid sequence of miraculin, further solidifying the identity of the N-terminal region.[3]
Table 1: The Miraculin (1-20) Peptide Sequence
| Sequence | H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH |
| One-Letter Code | DSAPNPVLDIDGEKLRTGTN |
| Molecular Formula | C₈₈H₁₄₆N₂₆O₃₄ |
| Molecular Weight | 2112.25 g/mol |
The Role of the N-Terminal Domain in Miraculin's Taste-Modifying Mechanism
While there is no direct evidence of the Miraculin (1-20) peptide possessing taste-modifying activity, extensive research on the full miraculin protein has shed light on the critical role of protein domains in receptor interaction. The taste-modifying effect of miraculin is mediated by its interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors, T1R2 and T1R3.[1][4][5]
At neutral pH, miraculin binds to the T1R2-T1R3 receptor but does not activate it; it may even act as an antagonist to other sweet-tasting molecules.[6][7] However, in the presence of acid (low pH), a conformational change is believed to occur in the miraculin-receptor complex, leading to the activation of the sweet taste receptor and the perception of sweetness.[1][6]
Crucially, studies utilizing human/mouse chimeric sweet taste receptors have demonstrated that the amino-terminal domain (ATD) of the hT1R2 subunit is essential for the response to miraculin.[6] This finding suggests that the N-terminal region of the miraculin protein, or a structure it contributes to, is likely involved in the initial binding to the sweet taste receptor.
Figure 1: Proposed signaling pathway of miraculin at neutral and acidic pH.
Quantitative Analysis of Full-Length Miraculin Activity
To provide a framework for potential future studies on miraculin-derived peptides, this section summarizes key quantitative data obtained from research on the full-length miraculin protein.
Table 2: Quantitative Parameters of Full-Length Miraculin Activity
| Parameter | Value | Conditions | Reference |
| Optimal pH for Sweetness Induction | < 6.5 | In vitro cell-based assays | [6] |
| Half-maximal Response (pH) | 5.7 | Cell-based assay with 30 nM miraculin | [6] |
| Concentration for Maximum Sweetness | ≥ 4 x 10⁻⁷ mol/L | Held in mouth for ~3 minutes | [8] |
| Sweetness Equivalence | ~0.4 M Sucrose solution | Maximum sweetness induced by citric acid | [8] |
Experimental Protocols for Full-Length Miraculin Research
The following section outlines the general methodologies employed in the purification and activity assessment of the full miraculin protein. These protocols could serve as a foundation for designing experiments to investigate the properties of the Miraculin (1-20) peptide.
Purification of Native Miraculin from Synsepalum dulcificum
A common protocol for purifying miraculin from the fruit pulp involves several key steps:
-
Extraction: The lyophilized pulp is homogenized in a high salt buffer (e.g., 0.5 M NaCl) to solubilize the protein.[2]
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to precipitation with ammonium sulfate to enrich for miraculin.
-
Ion-Exchange Chromatography: The enriched fraction is further purified using a cation exchange column (e.g., CM-Sepharose).
-
Affinity Chromatography: Final purification is often achieved using concanavalin (B7782731) A-Sepharose affinity chromatography, which binds the glycoprotein.[2]
-
Purity Assessment: The purity of the final sample is typically confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
References
- 1. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miraculin - Wikipedia [en.wikipedia.org]
"Miraculin (1-20)" amino acid sequence and structure
An In-depth Technical Guide to the Amino Acid Sequence and Structure of Miraculin
Introduction
Miraculin is a glycoprotein (B1211001) extracted from the fruit of Synsepalum dulcificum, commonly known as the miracle fruit.[1] This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[2] Miraculin itself is not sweet; its taste-modifying activity is pH-dependent, activating the human sweet taste receptors only in an acidic environment.[3][4] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and functional mechanisms of miraculin, intended for researchers, scientists, and professionals in drug development.
Miraculin Amino Acid Sequence (Residues 1-20)
The complete amino acid sequence of the mature miraculin polypeptide consists of 191 residues.[2] The N-terminal sequence, comprising the first 20 amino acids, was identified through automated Edman degradation.[5]
Sequence (1-20): DSAPNPVLDIDGEKLRTGTN[1]
The Structure of Miraculin
Miraculin's complex structure is fundamental to its taste-modifying function. It is a glycoprotein that forms dimers and tetramers, with its activity being closely linked to its conformational state at different pH levels.[1][6]
Primary and Secondary Structure
The primary structure of miraculin is a single polypeptide chain of 191 amino acids.[2] Analysis of the crystal structure of a homologous miraculin-like protein reveals a secondary structure composed predominantly of twelve antiparallel β-strands connected by loops, along with two short helices.[7] Miraculin is classified as a member of the Kunitz soybean trypsin inhibitor (STI) superfamily based on sequence homology.[2][6]
Quaternary Structure and Disulfide Bridges
In its native state, miraculin exists as a homodimer, with the two monomers linked by an interchain disulfide bond.[6][8] These dimers can further associate non-covalently to form a tetramer.[1][8] The mature protein contains several intramolecular disulfide bridges that stabilize its tertiary structure.[7][8]
Glycosylation
Miraculin is a glycoprotein with a carbohydrate content of approximately 13.9% by weight.[1][2][3] The carbohydrate moieties are N-linked to asparagine residues at positions 42 and 186.[2] These sugar chains are crucial for the protein's function and are composed of glucosamine, mannose, fucose, xylose, and galactose.[1]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of the miraculin protein.
| Property | Value | Reference(s) |
| Molecular Weight | ~24.6 kDa (including carbohydrates) | [2][3] |
| Polypeptide Chain Length | 191 amino acids | [2] |
| Carbohydrate Content | 13.9% by weight | [1][3] |
| N-Glycosylation Sites | Asn-42, Asn-186 | [2] |
| Carbohydrate Component | Molar Ratio (%) | Reference(s) |
| Glucosamine | 31 | [1] |
| Mannose | 30 | [1] |
| Fucose | 22 | [1] |
| Xylose | 10 | [1] |
| Galactose | 7 | [1] |
Experimental Protocols
Purification of Native Miraculin
The purification of miraculin from the pulp of Synsepalum dulcificum is a critical first step for its characterization. A widely used protocol is as follows:
-
Homogenization: Lyophilized fruit pulp is homogenized in water.
-
Centrifugation: The homogenate is centrifuged to pellet insoluble materials. The supernatant, which does not contain the active protein, is discarded.
-
Extraction: The pellet is washed and then extracted multiple times with a high salt concentration buffer (e.g., 0.5 M NaCl) to solubilize the miraculin.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The salt extract is subjected to ammonium sulfate precipitation to concentrate the protein.
-
Column Chromatography: The concentrated protein solution is further purified using column chromatography techniques, such as affinity chromatography on Concanavalin A-Sepharose, which binds to the mannose residues of the glycoprotein.[5]
Amino Acid Sequencing
The complete amino acid sequence of miraculin was determined by the following method:
-
Protein Purity Confirmation: The purity of the isolated miraculin was confirmed by SDS-PAGE and HPLC.[5]
-
Automated Edman Degradation: The purified, single polypeptide chain was subjected to automated Edman degradation to determine the sequence of amino acid residues from the N-terminus.[2][5]
Structural Determination by X-ray Crystallography
While the crystal structure of miraculin from Synsepalum dulcificum has not been fully elucidated, the structure of a highly homologous miraculin-like protein from Murraya koenigii has been solved by X-ray diffraction, providing significant insights.
-
Crystallization: The purified miraculin-like protein was crystallized.
-
X-ray Diffraction Data Collection: The crystals were exposed to an X-ray beam, and diffraction data were collected.
-
Structure Solution and Refinement: The structure was solved to a resolution of 2.9 Å. The final model yielded an R-work of 0.216 and an R-free of 0.295.[7]
Visualizations
Miraculin's pH-Dependent Taste Modification Pathway
The diagram below illustrates the proposed mechanism by which miraculin modifies taste perception in a pH-dependent manner. At neutral pH, miraculin binds to the T1R2-T1R3 sweet taste receptor without activating it. In the presence of acid, a conformational change in the miraculin-receptor complex leads to receptor activation and the perception of sweetness.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growables.org [growables.org]
- 6. proteopedia.org [proteopedia.org]
- 7. rcsb.org [rcsb.org]
- 8. grokipedia.com [grokipedia.com]
Synthesis and Purification of Miraculin (1-20) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the N-terminal 20-amino acid fragment of Miraculin, a taste-modifying protein. The synthesis of the "Miraculin (1-20)" peptide, with the sequence H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH, is detailed using Fmoc-based solid-phase peptide synthesis (SPPS). This guide outlines the selection of appropriate resins and protected amino acids, step-by-step protocols for peptide chain assembly, cleavage from the solid support, and final purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it includes methods for the characterization of the synthetic peptide to ensure its identity and purity.
Introduction
Miraculin is a glycoprotein (B1211001) extracted from the fruit of Richadella dulcifica that exhibits the unique property of modifying sour tastes into sweet tastes. The N-terminal region of this protein is of significant interest for structure-function studies and the development of synthetic taste modifiers. The chemical synthesis of the Miraculin (1-20) peptide allows for the production of a highly pure product, free from the complexities of extraction from natural sources. This guide details the robust and widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology for obtaining this peptide.
Properties of Miraculin (1-20) Peptide
A summary of the key physicochemical properties of the Miraculin (1-20) peptide is presented in Table 1. This information is crucial for designing the synthesis and purification strategies.
| Property | Value |
| Sequence | H-DSAPNPVLDIDGEKLRTGTN-OH |
| Amino Acid Composition | Asp(3), Ser(1), Ala(1), Pro(2), Asn(2), Val(1), Leu(2), Ile(1), Gly(2), Glu(1), Lys(1), Arg(1), Thr(2) |
| Molecular Formula | C88H146N26O34 |
| Molecular Weight | 2112.28 Da |
| Theoretical pI | 3.96 |
| GRAVY Score | -0.880 |
Synthesis of Miraculin (1-20) Peptide
The synthesis of the Miraculin (1-20) peptide is performed using an automated or manual peptide synthesizer employing Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Asn(Trt)-Wang resin (0.3-0.8 mmol/g loading capacity)
-
Fmoc-protected Amino Acids:
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Ala-OH
-
Fmoc-Pro-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Fmoc-Ile-OH
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Thr(tBu)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Precipitation/Washing Solvent: Cold diethyl ether
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal amino acid attached to the resin.
-
Place the pre-loaded Fmoc-Asn(Trt)-Wang resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Figure 1: Workflow for the solid-phase synthesis of Miraculin (1-20).
Cleavage and Deprotection
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) to the dried resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Lyophilize the crude peptide to obtain a white powder.
Purification of Miraculin (1-20) Peptide
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Purification Protocol
-
Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is provided in Table 2.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 15 |
| 5 | 5 | 15 |
| 65 | 45 | 15 |
| 70 | 95 | 15 |
| 75 | 95 | 15 |
| 80 | 5 | 15 |
Table 2: Suggested preparative RP-HPLC gradient for the purification of Miraculin (1-20).
Figure 2: Workflow for the purification of synthetic Miraculin (1-20).
Characterization of Synthetic Miraculin (1-20)
The identity and purity of the final peptide product should be confirmed using analytical techniques.
Analytical RP-HPLC
-
Column: C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Gradient: A steeper gradient than the preparative method (e.g., 5-65% B over 30 minutes).
-
Purity Assessment: The purity is determined by integrating the area of the main peak relative to the total peak area at 220 nm. A commercially available synthetic Miraculin (1-20) peptide has a reported purity of 96.5%[1].
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Purpose: To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be compared with the observed mass.
| Parameter | Expected Value |
| Purity (HPLC) | >95% |
| Molecular Weight (MS) | ~2112.28 Da |
Table 3: Expected characterization data for synthetic Miraculin (1-20).
Conclusion
This guide provides a detailed framework for the successful synthesis and purification of the Miraculin (1-20) peptide. By following the outlined Fmoc-SPPS and RP-HPLC protocols, researchers can obtain a high-purity peptide suitable for a variety of scientific applications, including structure-activity relationship studies and the development of novel taste-modifying agents. The provided workflows and data tables serve as a valuable resource for professionals in the fields of peptide chemistry and drug development.
References
A Technical Guide to the Mechanism of Action of Miraculin on Sweet Taste Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miraculin (MCL) is a homodimeric glycoprotein (B1211001) derived from the fruit of Richadella dulcifica (the "miracle fruit") that exhibits a unique taste-modifying property: it makes sour substances taste sweet.[1][2] Unlike conventional sweeteners, miraculin itself is tasteless at neutral pH.[1] Its mechanism hinges on a pH-dependent interaction with the human sweet taste receptor, the T1R2-T1R3 heterodimer, which is a Class C G protein-coupled receptor (GPCR).[1][3] At neutral pH, miraculin binds to the receptor and acts as an antagonist, inhibiting the action of other sweeteners.[1][4] However, in an acidic environment (pH < 6.5), miraculin undergoes a conformational change and becomes a potent agonist, activating the receptor and eliciting a strong sweet taste sensation.[3][5][6] This guide provides a detailed examination of this mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways.
The Core Mechanism: A pH-Dependent Molecular Switch
The primary mechanism of miraculin is a functional switch from an antagonist to an agonist, driven entirely by environmental pH.[4][7]
-
At Neutral pH (≥ 6.7): Miraculin binds to the amino-terminal domain (ATD) of the hT1R2 subunit of the sweet taste receptor.[1][8][9] In this state, it does not activate the receptor and can competitively inhibit the binding and activity of other sweet-tasting molecules.[1][9] It essentially occupies the receptor without turning it "on."
-
At Acidic pH (< 6.5): The introduction of protons (H⁺ ions) from sour substances induces a conformational change in the miraculin-receptor complex.[5][6][10] This structural shift reconfigures miraculin into an active agonist, which then stimulates the T1R2-T1R3 receptor.[6] This activation initiates the canonical sweet taste signaling cascade, leading to the perception of sweetness where sourness would normally be detected.[5] The protonation of key histidine residues on both miraculin and the hT1R2 receptor are believed to act as "pH sensors" or microswitches that are critical for this transformation.[5][11]
Caption: Miraculin's pH-dependent dual-action mechanism on the T1R2-T1R3 receptor.
Quantitative Analysis of Miraculin-Receptor Interaction
Cell-based assays and sensory studies have quantified the precise parameters of miraculin's activity. The data highlights its high potency and strict pH dependency.
| Parameter | Value | Condition / Method | Reference(s) |
| Agonist Activity (EC₅₀) | ~0.44 nM | Cell-based assay (HEK293 cells) at pH 5.0 | [12] |
| Sensory Activity Threshold | ~3 nM | Human sensory tests | [12] |
| Sensory Half-Maximal Sweetness | ~10 nM | Human sensory tests | [12] |
| Effective pH Range (Agonist) | pH 4.8 to 6.5 | Cell-based assay | [1][4][8][9] |
| pH for Half-Maximal Response | ~pH 5.7 | Cell-based assay | [7] |
| Inactive pH Range (Agonist) | ≥ pH 6.7 | Cell-based assay | [1][4][8][9] |
| Inactivation pH | < pH 3.0 and > pH 12.0 | Sensory/Biochemical analysis | [5][13] |
| Antagonist Concentration | 30 nM | Suppressed response to other sweeteners at pH 7.4 | [1] |
| Positive Allosteric Modulation | N/A | Enhanced aspartame (B1666099) response at pH 6.5 | [1] |
| Molecular Weight | 24.6 kDa | Biochemical analysis | [14] |
Miraculin-Induced Sweet Taste Signaling Pathway
Once activated by acid, the miraculin-bound T1R2-T1R3 receptor initiates the well-established signal transduction cascade for sweet taste perception.
-
Receptor Activation: At low pH, the miraculin-receptor complex adopts an active conformation.
-
G-Protein Coupling: The activated receptor couples to and activates the G-protein gustducin, a key heterotrimeric G-protein in taste cells.
-
Downstream Effectors: The activated G-protein stimulates downstream effector enzymes.
-
Second Messenger Generation & Calcium Influx: This leads to the generation of second messengers and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[11][15]
-
Neurotransmitter Release: The rise in [Ca²⁺]i triggers the release of neurotransmitters (like ATP) from the taste receptor cell.
-
Neural Signal Transmission: The neurotransmitters activate afferent nerve fibers, sending a signal to the gustatory cortex in the brain, which is ultimately perceived as a sweet taste.[5][10]
Caption: Downstream signaling cascade following acid-induced activation of the T1R2-T1R3 receptor by miraculin.
Experimental Protocols and Methodologies
The elucidation of miraculin's mechanism relies on several key experimental techniques that allow for its quantitative and qualitative assessment.
Cell-Based Calcium Imaging Assays
This in-vitro method is crucial for quantitatively measuring receptor activation by miraculin in a controlled environment.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured. They are then transiently co-transfected with plasmids containing the cDNAs for human T1R2, T1R3, and a promiscuous G-protein alpha subunit, typically Gα16-gust44, which couples receptor activation to the calcium signaling pathway.[11][16]
-
Fluorescent Dye Loading: 24 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Calcium-4, for 45-60 minutes.[1][12][17]
-
Miraculin Pre-incubation: To mimic conditions on the tongue, cells are pre-incubated with a known concentration of miraculin (e.g., 30 nM) during or after dye loading.[1][12]
-
Stimulation: After rinsing away unbound miraculin, the cells are placed in an image analyzer (e.g., a FlexStation). A baseline fluorescence is recorded before the cells are challenged by the addition of an acidic buffer (e.g., pH 5.0, adjusted with citric acid or HCl).[11][12]
-
Data Acquisition: The image analyzer records the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. An increase in fluorescence upon acid stimulation indicates receptor activation.[1][17]
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botany.one [botany.one]
- 7. nwnoggin.org [nwnoggin.org]
- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sour, Sweet, then Gone: How Miracle Fruit tricks your tastebuds — BITE [uchicagobite.com]
- 11. Intracellular acidification is required for full activation of the sweet taste receptor by miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Miraculin's N-Terminal Domain: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Miraculin, a glycoprotein (B1211001) renowned for its taste-modifying properties, has garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth exploration of the biological functions associated with the N-terminal region of miraculin. It clarifies the distinct roles of the precursor's N-terminal signal peptide and the N-terminal domain of the mature protein. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate advanced research and development.
Introduction: Deconstructing the N-Terminus of Miraculin
The biological activity of miraculin is intrinsically linked to its structure. The protein is initially synthesized as a precursor composed of 220 amino acids. This precursor contains a crucial N-terminal signal sequence of 29 amino acids.[1] This signal peptide is essential for directing the nascent protein into the secretory pathway, ensuring its transport out of the cell.[1][2] Following this translocation, the signal peptide is cleaved, yielding the mature, active form of miraculin, which consists of 191 amino acids.[1][3][4]
It is critical to distinguish between the function of this transient signal peptide and the N-terminal region of the mature miraculin protein. While the signal peptide's role is well-defined in protein trafficking, the N-terminal domain of the mature protein functions as an integral part of the whole molecule. Current scientific literature does not support the existence of a separately cleaved, stable N-terminal fragment of mature miraculin with a distinct biological function. Therefore, this guide will focus on the role of the entire miraculin protein in its interaction with the human sweet taste receptor, a process in which the N-terminal domain of the receptor plays a pivotal role.
The Molecular Mechanism of Taste Modification
The primary biological function of mature miraculin is its ability to modify taste perception, specifically by making sour stimuli taste sweet.[5][6][7][8] This effect is mediated by the interaction of the miraculin protein with the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits (hT1R2-hT1R3).[5][6][8]
The interaction is highly dependent on pH.[5][6][7] At a neutral pH, miraculin binds to the hT1R2-hT1R3 receptor and acts as an antagonist, inhibiting the receptor's activation by other sweeteners.[5][6][8] However, in an acidic environment (low pH), miraculin undergoes a conformational change and functions as an agonist, activating the sweet taste receptor and eliciting a sweet taste sensation.[5][6][8] Research using human/mouse chimeric receptors has revealed that the amino-terminal domain of the hT1R2 receptor subunit is essential for the response to miraculin.[5][6]
Signaling Pathway of Miraculin-Induced Sweet Taste
The activation of the hT1R2-hT1R3 receptor by miraculin in an acidic environment initiates a downstream signaling cascade within the taste receptor cells, leading to the perception of sweetness.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. ovid.com [ovid.com]
- 3. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Miraculin: A Comprehensive Technical Guide on its Physicochemical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miraculin is a glycoprotein (B1211001) extracted from the fruit of Synsepalum dulcificum, commonly known as the miracle fruit. This protein possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet. This technical guide provides an in-depth overview of the physicochemical properties, structural characteristics, and functional mechanisms of miraculin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential applications of this taste-modifying protein. The guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its mechanism of action and purification workflow.
Physicochemical Properties
Miraculin is a relatively heat-stable and water-soluble protein.[1][2] Its taste-modifying activity is dependent on pH, being active in acidic conditions and inactive at neutral or alkaline pH.
Molecular Characteristics
Miraculin is a glycoprotein with a molecular weight that has been reported with some variability, likely due to different measurement techniques and the extent of glycosylation. The protein consists of 191 amino acids.[1][3]
| Property | Value | Reference(s) |
| Molecular Weight (Monomer) | ~24.6 kDa (glycoprotein) | [1] |
| ~28 kDa (by SDS-PAGE) | [3][4] | |
| 21.2 kDa (protein core) | [5] | |
| Number of Amino Acids | 191 | [1] |
| Isoelectric Point (pI) | 9.0, 9.3 (major forms) | [5] |
| Molar Extinction Coefficient (ε) | 478,999 M⁻¹cm⁻¹ (at 214 nm) | [6] |
Composition
The glycoprotein nature of miraculin is critical to its function. It is composed of a single polypeptide chain and a significant carbohydrate component.
Table 1.2.1: Amino Acid Composition of Miraculin
| Amino Acid | Mol % | Residues/mol |
| Aspartic acid | 11.0 | 21 |
| Threonine | 7.3 | 14 |
| Serine | 6.3 | 12 |
| Glutamic acid | 6.5 | 12 |
| Proline | 7.9 | 15 |
| Glycine | 8.4 | 16 |
| Alanine | 5.2 | 10 |
| Cysteine | Not Determined | Not Determined |
| Valine | 7.9 | 15 |
| Methionine | Not Determined | Not Determined |
| Isoleucine | 4.7 | 9 |
| Leucine | 8.9 | 17 |
| Tyrosine | 4.2 | 8 |
| Phenylalanine | 6.8 | 13 |
| Lysine | 5.2 | 10 |
| Histidine | 2.1 | 4 |
| Arginine | 4.2 | 8 |
| Tryptophan | Not Determined | Not Determined |
| Data adapted from Theerasilp S, Kurihara Y (1988).[4] |
Table 1.2.2: Carbohydrate Composition of Miraculin
| Sugar | Molar Ratio (%) |
| Glucosamine | 31 |
| Mannose | 30 |
| Fucose | 22 |
| Xylose | 10 |
| Galactose | 7 |
| Data adapted from Wikipedia, citing Theerasilp et al. (1989).[1] |
Stability
Miraculin's activity is sensitive to both pH and temperature. It is most stable in acidic conditions and loses its taste-modifying properties at high temperatures and extreme pH values.
| Condition | Stability | Reference(s) |
| pH | Stable between pH 3 and 12. Activity diminishes below pH 3 and above pH 12. | [1] |
| Stable in acetate (B1210297) buffer at pH 4 for at least 6 months at 5°C. | [7] | |
| Temperature | Relatively heat-stable. Denatures at high temperatures. | [1] |
| Loses most of its activity at 60°C. | [8] |
Structural Characteristics
Miraculin exists as a homodimer, and can further associate into a tetramer.[1][3] The monomeric unit is a single polypeptide chain. The protein belongs to the Kunitz-type soybean trypsin inhibitor (STI) family.[1] Glycosylation occurs at two N-linked sites, which is crucial for its full taste-modifying activity.[5]
Mechanism of Action: Taste Modification
Miraculin's taste-modifying effect is not due to its own sweetness, but rather its ability to alter the perception of sour tastes. At a neutral pH, miraculin is tasteless.[1]
Interaction with the Sweet Taste Receptor
The primary mechanism involves the binding of miraculin to the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits.[9] At neutral pH, miraculin binds to the receptor but does not activate it; in this state, it can act as an antagonist to other sweet substances.[5]
pH-Dependent Activation
When the pH in the oral cavity is lowered by the presence of acids (sour foods), miraculin undergoes a conformational change. This change in shape allows it to activate the T1R2-T1R3 receptor, sending a sweet signal to the brain. The optimal pH for this activation is between 4.8 and 6.5.[9] This effect can persist for up to two hours.[1]
Caption: Signaling pathway of miraculin's taste-modifying effect.
Experimental Protocols
Purification of Miraculin from Synsepalum dulcificum
A common method for purifying miraculin involves a multi-step process starting from the pulp of the miracle fruit.
4.1.1. Extraction
-
Homogenize lyophilized miracle fruit pulp in a 0.5 M NaCl solution.[4][7] This method is advantageous as it yields a colorless extract, unlike extractions with alkaline buffers.[7]
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the crude miraculin extract.
4.1.2. Ammonium (B1175870) Sulfate (B86663) Fractionation
-
Gradually add ammonium sulfate to the crude extract to a final saturation of 50%.[4]
-
Stir the solution at a low temperature to allow for protein precipitation.
-
Centrifuge the solution to collect the miraculin-containing precipitate.
4.1.3. Chromatographic Purification
-
Ion-Exchange Chromatography:
-
Dissolve the precipitate in an appropriate buffer and load it onto a CM-Sepharose ion-exchange column.[4]
-
Elute the bound proteins using a linear gradient of NaCl.
-
Collect fractions and assay for miraculin activity.
-
-
Affinity Chromatography:
-
Pool the active fractions and apply them to a Concanavalin A-Sepharose affinity column.[4]
-
Elute the bound miraculin using a gradient of a competitive sugar, such as methyl-α-D-glucoside.
-
Collect and pool the active fractions.
-
4.1.4. Purity Assessment
-
Analyze the purified fractions by SDS-PAGE to determine molecular weight and purity.[4]
-
Further confirm purity using reverse-phase high-performance liquid chromatography (HPLC).[4]
Caption: General workflow for the purification of miraculin.
Cell-Based Assay for Miraculin Activity
The taste-modifying activity of miraculin can be quantitatively evaluated using a cell-based assay employing cells expressing the human sweet taste receptor (hT1R2-hT1R3).
-
Cell Culture: Culture HEK293 cells stably expressing the hT1R2 and hT1R3 receptors.
-
Miraculin Incubation: Pre-incubate the cells with a solution of purified miraculin at a neutral pH.
-
Washing: Wash the cells to remove any unbound miraculin.
-
Acid Stimulation: Stimulate the cells with acidic solutions of varying pH (e.g., pH 4.8 to 6.5).
-
Response Measurement: Measure the intracellular calcium ion concentration, typically using a fluorescent calcium indicator. An increase in intracellular calcium indicates receptor activation.
-
Data Analysis: Quantify the cellular response as a function of pH to determine the acid-induced activation by miraculin.
Sensory Evaluation of Taste Modification
Descriptive analysis can be used to characterize the sensory effects of miraculin on sour foods.
-
Panelist Training: Train a panel of sensory assessors to identify and quantify different taste attributes (sweet, sour, bitter, etc.).
-
Baseline Tasting: Have the panelists taste and rate the intensity of various attributes of a selection of sour foods (e.g., lemon, yogurt, vinegar).
-
Miraculin Administration: Administer a standardized dose of miraculin (e.g., a tablet or a solution held in the mouth for a specific duration).
-
Post-Miraculin Tasting: After a set time, have the panelists re-taste and rate the same sour foods.
-
Data Analysis: Statistically analyze the changes in the intensity ratings of the sensory attributes before and after miraculin administration to quantify the taste-modifying effect.[10]
Potential Applications
The unique properties of miraculin present several opportunities for its application in the food and pharmaceutical industries.
-
Sugar Substitute: As a non-caloric taste modifier, miraculin can be used to sweeten acidic foods and beverages without the addition of sugar, which is beneficial for individuals with diabetes or those managing their weight.
-
Flavor Enhancer: It can improve the palatability of sour-tasting medicines or nutritional supplements.
-
Novel Food Products: Miraculin can be incorporated into various food products to create new taste experiences.
Conclusion
Miraculin is a fascinating glycoprotein with a well-defined physicochemical profile and a unique mechanism of action. Its ability to reversibly modify taste perception holds significant promise for various applications. This guide provides a foundational understanding of miraculin for researchers and professionals, aiming to facilitate further investigation and development of this remarkable protein.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. growables.org [growables.org]
- 8. science.food.gov.uk [science.food.gov.uk]
- 9. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Studies on "Miraculin (1-20)" Bioactivity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miraculin, a glycoprotein (B1211001) renowned for its taste-modifying properties, has garnered significant interest within the scientific community. While extensive research has elucidated the bioactivity of the full-length protein, specific investigation into its constituent peptide fragments remains a nascent field. This technical whitepaper addresses the current landscape of preliminary studies on the bioactivity of the N-terminal 20-amino acid fragment of Miraculin, termed "Miraculin (1-20)".
A comprehensive review of existing literature reveals a notable absence of direct experimental data on the biological activity of Miraculin (1-20). The majority of research has centered on the intact protein's unique ability to convert sour tastes to sweet, mediated by its interaction with the sweet taste receptor hT1R2-hT1R3. One study has noted the consideration of Miraculin (1-20) in the context of aspartimide formation research, however, this does not extend to an analysis of its intrinsic bioactivity.
This document serves as a foundational guide for researchers venturing into the study of Miraculin (1-20). It provides a detailed overview of the known bioactivity of the parent protein, offers a theoretical framework for the potential activities of the 1-20 fragment, and presents a comprehensive set of proposed preliminary studies to rigorously characterize its biological function. This includes detailed hypothetical experimental protocols, structured data presentation formats, and visual workflows to facilitate future research endeavors in this promising area.
Introduction to Miraculin and the Miraculin (1-20) Fragment
Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum.[1] It is a homodimeric protein composed of two 191-amino acid subunits.[2][3][4][5] The remarkable characteristic of Miraculin is its ability to modify taste perception, specifically by making sour substances taste sweet.[1][6] This effect is pH-dependent; at neutral pH, Miraculin is tasteless and acts as an antagonist to the human sweet taste receptor hT1R2-hT1R3, while under acidic conditions, it becomes an agonist, eliciting a sweet sensation.[2][6][7][8]
The Miraculin (1-20) peptide represents the initial 20 amino acids of the N-terminus of the mature Miraculin protein. Its amino acid sequence is Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn. While there is a lack of direct studies on its bioactivity, its identity as a fragment of a known bioactive protein suggests it may possess intrinsic biological functions worthy of investigation.
Known Bioactivity of Full-Length Miraculin
The primary and most well-documented bioactivity of Miraculin is its taste-modifying effect. This is mediated by its interaction with the heterodimeric G-protein coupled receptor, hT1R2-hT1R3, which is responsible for sweet taste perception in humans.
Signaling Pathway of Miraculin's Taste-Modifying Activity
The mechanism of action involves a pH-dependent conformational change in the Miraculin protein when bound to the sweet taste receptor.
Proposed Preliminary Studies on "Miraculin (1-20)" Bioactivity
Given the absence of direct experimental evidence, a systematic approach is required to elucidate the potential bioactivities of the Miraculin (1-20) peptide. The following sections outline proposed in vitro studies.
Study 1: Assessment of Cytotoxicity
Objective: To determine if Miraculin (1-20) exhibits cytotoxic effects on mammalian cells.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells and a human intestinal epithelial cell line (Caco-2) will be cultured in appropriate media and conditions.
-
Peptide Preparation: A stock solution of synthetic Miraculin (1-20) peptide (purity >95%) will be prepared in sterile phosphate-buffered saline (PBS). Serial dilutions will be made to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
MTT Assay:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium will be replaced with a medium containing the various concentrations of Miraculin (1-20). A vehicle control (PBS) and a positive control (e.g., doxorubicin) will be included.
-
After 24 and 48 hours of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) will be added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals will be solubilized with DMSO, and the absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability will be expressed as a percentage of the vehicle control.
Data Presentation:
| Miraculin (1-20) Concentration (µM) | HEK293 Cell Viability (%) at 24h | HEK293 Cell Viability (%) at 48h | Caco-2 Cell Viability (%) at 24h | Caco-2 Cell Viability (%) at 48h |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| Vehicle Control | 100 | 100 | 100 | 100 |
| Positive Control |
Study 2: Evaluation of Taste Receptor Interaction
Objective: To investigate if Miraculin (1-20) can interact with and modulate the activity of the sweet taste receptor hT1R2-hT1R3.
Experimental Protocol:
-
Cell Line: A stable cell line co-expressing hT1R2, hT1R3, and a promiscuous G-protein (e.g., Gα16gust44) will be used. These cells will also be engineered to express a calcium-sensitive fluorescent reporter (e.g., Fluo-4).
-
Calcium Imaging Assay:
-
Cells will be plated in a 96-well black-walled plate and loaded with the Fluo-4 AM dye.
-
The baseline fluorescence will be recorded.
-
Cells will be stimulated with Miraculin (1-20) at various concentrations in both neutral (pH 7.4) and acidic (pH 5.5) buffers.
-
Changes in intracellular calcium concentration will be monitored by measuring fluorescence intensity over time using a fluorescence plate reader.
-
Known agonists (e.g., sucralose) and antagonists will be used as controls.
-
-
Data Analysis: The change in fluorescence (ΔF/F) will be calculated to quantify the cellular response.
Data Presentation:
| Condition | Miraculin (1-20) Concentration (µM) | ΔF/F (Mean ± SD) |
| Neutral Buffer (pH 7.4) | 1 | |
| 10 | ||
| 100 | ||
| Acidic Buffer (pH 5.5) | 1 | |
| 10 | ||
| 100 | ||
| Positive Control (Sucralose) | 100 | |
| Vehicle Control | - |
Proposed Experimental Workflow
Future Directions and Conclusion
The preliminary studies outlined in this whitepaper provide a foundational framework for characterizing the bioactivity of the Miraculin (1-20) peptide. Positive results from these initial in vitro assays would warrant further investigation into other potential biological activities, such as antimicrobial or immunomodulatory effects, drawing parallels from the known functions of other plant-derived peptides.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. Complete amino acid sequence and structure characterization of the taste-modifying protein, miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
Miraculin (1-20): A Technical Guide to its Application in Taste Modulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Miraculin (1-20), the N-terminal eicosapeptide of the taste-modifying protein Miraculin, corresponding to CAS number 198694-37-0. Miraculin (1-20) is a key research tool for investigating the mechanisms of sweet taste perception. At a neutral pH, it acts as an antagonist to the human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3. However, under acidic conditions, it undergoes a conformational change and functions as a potent agonist, eliciting a sweet taste sensation from sour stimuli. This unique pH-dependent activity makes it a valuable molecule for studying the structure-function relationship of the sweet taste receptor and for the development of novel taste modulators. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its use in cell-based assays, and illustrates the associated signaling pathways.
Introduction
Miraculin (1-20) is a peptide fragment corresponding to the initial 20 amino acids of the N-terminus of Miraculin, a glycoprotein (B1211001) originally isolated from the berries of Richadella dulcifica. The full Miraculin protein is renowned for its remarkable ability to make sour foods taste sweet. The peptide fragment, Miraculin (1-20), has been identified as a crucial component in the interaction with the human sweet taste receptor. Its primary research application lies in the field of gustatory science, where it is used to probe the molecular mechanisms of taste perception and to screen for novel sweetening agents or taste modifiers.
Mechanism of Action
Miraculin (1-20)'s taste-modifying effect is contingent on pH. At neutral pH (around 7.4), it binds to the human sweet taste receptor (hTAS1R2/hTAS1R3), a G-protein coupled receptor (GPCR), without activating it, thereby acting as an antagonist.[1][2] This binding is thought to inhibit the action of other sweeteners.[1][3] When the local environment becomes acidic (pH below 6.5), protonation of key amino acid residues, likely including histidines, in both Miraculin and the receptor induces a conformational change.[4][5] This alteration transforms Miraculin (1-20) into a potent agonist, activating the hTAS1R2/hTAS1R3 receptor and initiating the downstream signaling cascade that results in the perception of sweetness.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for Miraculin (1-20) from in vitro cell-based assays.
Table 1: Receptor Activation Data
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | ~0.44 nM | HEK293T cells expressing hTAS1R2/hTAS1R3 | Pre-incubation with Miraculin, followed by stimulation with acidic buffer (pH 5.0) | [3] |
Table 2: Receptor Inhibition Data
| Inhibited Ligand | IC50 of Miraculin | Cell Line | Assay Conditions | Reference |
| Neoculin (3 µM) | 0.35 nM | HEK293T cells expressing hTAS1R2/hTAS1R3 | pH 7.4 | [1] |
| Aspartame (1 mM) | 0.56 nM | HEK293T cells expressing hTAS1R2/hTAS1R3 | pH 7.4 | [1] |
| Cyclamate (3 mM) | 0.58 nM | HEK293T cells expressing hTAS1R2/hTAS1R3 | pH 7.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Miraculin (1-20).
Cell-Based Assay for Miraculin (1-20) Activity
This protocol describes the transient transfection of HEK293 cells with the human sweet taste receptor subunits and subsequent measurement of intracellular calcium mobilization upon stimulation with Miraculin (1-20) under acidic conditions.
4.1.1. Materials
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Plasmids encoding hTAS1R2, hTAS1R3, and a G-protein alpha subunit (e.g., Gα16-gust44)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Citric acid
-
Miraculin (1-20) stock solution (in DMSO or water)
-
Calcium imaging system (fluorescence microscope with ratiometric imaging capabilities)
4.1.2. Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transient Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the plasmids (hTAS1R2, hTAS1R3, and Gα protein) and the transfection reagent separately in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes to the cells and return the plate to the incubator.
Day 3: Cell Loading and Calcium Imaging
-
48 hours post-transfection, prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS buffered with HEPES.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
During the final 10 minutes of loading, add Miraculin (1-20) to the loading solution at the desired pre-incubation concentration (e.g., 100 nM).
-
Wash the cells twice with HBSS to remove extracellular dye and Miraculin (1-20).
-
Add fresh HBSS (neutral buffer, pH 7.4) to the cells.
-
Mount the plate on the fluorescence microscope.
-
Acquire baseline fluorescence by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To stimulate the cells, perfuse with an acidic buffer (e.g., HBSS buffered with citric acid to pH 5.0).
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
Buffer Preparation
Neutral Buffer (pH 7.4):
-
Hanks' Balanced Salt Solution (HBSS)
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH.
Acidic Buffer (pH 5.0):
-
Hanks' Balanced Salt Solution (HBSS)
-
Adjust pH to 5.0 with a stock solution of citric acid. The final concentration of citric acid will depend on the buffering capacity of the HBSS.
Visualizations
Signaling Pathway of Miraculin-Induced Sweet Taste
Caption: Miraculin-induced sweet taste signaling pathway.
Experimental Workflow for Cell-Based Calcium Imaging Assay
Caption: Workflow for the cell-based calcium imaging assay.
References
molecular basis of "Miraculin (1-20)" taste modification
An In-depth Technical Guide on the Molecular Basis of Miraculin's Taste Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miraculin (MCL) is a homodimeric glycoprotein (B1211001) derived from the fruit of Richadella dulcifica that exhibits a unique taste-modifying property: it makes sour substances taste sweet.[1] Tasteless at neutral pH, miraculin binds to the human sweet taste receptor (hT1R2-hT1R3) and acts as a pH-dependent agonist.[2][3] This technical guide elucidates the molecular mechanisms underlying this phenomenon, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved. Understanding this mechanism is crucial for its potential applications as a low-calorie sugar substitute and a tool for improving the palatability of certain foods and pharmaceuticals.
The Human Sweet Taste Receptor: T1R2-T1R3
The perception of sweetness is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[4] This receptor, belonging to Class C GPCRs, possesses a large extracellular amino-terminal domain (ATD), often referred to as a Venus Flytrap Domain (VFD), which is the primary binding site for a wide array of sweet-tasting molecules.[4][5] Upon ligand binding, a conformational change in the receptor activates intracellular signaling cascades, leading to the perception of sweetness.[6] The hT1R2-hT1R3 receptor is the specific molecular target for miraculin.[1]
Core Molecular Mechanism of Miraculin
Miraculin's action is a sophisticated, pH-dependent process involving binding, conformational change, and receptor activation. The entire process can be dissected into two distinct states based on the ambient pH.
State 1: Antagonism at Neutral pH (pH > 6.5)
At a neutral pH, miraculin itself is tasteless.[2] It binds with high affinity to the human sweet taste receptor, specifically to the amino-terminal domain (ATD) of the hT1R2 subunit.[2][7] However, in this state, it does not activate the receptor. Instead, it acts as a competitive antagonist, occupying the binding site and inhibiting the activation of the receptor by other sweeteners.[1][2][7] This inhibitory effect has been observed for a wide range of sweet substances, including sweet proteins (neoculin, thaumatin) and small-molecule sweeteners (aspartame, cyclamate).[2][7]
State 2: Agonism at Acidic pH (pH < 6.5)
The introduction of an acid (protons, H+) is the trigger for miraculin's taste-modifying effect. The decrease in pH induces a significant conformational change in the miraculin-receptor complex.[3][5] This structural rearrangement alters the interaction between miraculin and the hT1R2-hT1R3 receptor, converting miraculin from an antagonist into a potent agonist.[1][3] This activation is pH-dependent, with the sweet-tasting effect intensifying as the pH drops from 6.5 to 4.8.[2]
Recent studies further suggest that for full activation of the sweet taste receptor, both extracellular and intracellular acidification are required.[8] While extracellular protons trigger the initial conformational change, weak acids can cross the cell membrane, lowering the intracellular pH and potentiating the signal, which may explain why weak acids like citric acid induce a more intense sweetness than strong acids like HCl at the same extracellular pH.[8][9]
Quantitative Data Summary
The interaction between miraculin and the hT1R2-hT1R3 receptor has been quantified using cell-based assays. The following tables summarize the key data.
| Parameter | Value | Condition | Reference |
| EC₅₀ (Activation) | ~0.44 nM | pH 5.0 | [2][7] |
| Activation pH Range | pH 4.8 - 6.5 | Half-maximal response at pH 5.7 | [2][6] |
| Sensory Threshold | 3 nM | Human sensory tests | [7] |
| Half-Maximal Sweetness | ~10 nM | Human sensory tests | [7] |
| Inactivity pH | pH ≥ 6.7 | No receptor activation observed | [2] |
Table 1: pH-Dependent Activation and Potency of Miraculin
| Sweetener Tested | Miraculin Pre-incubation (30 nM) Effect | Target Receptor Domain | Reference |
| Neoculin | Significant Suppression | hT1R3 ATD | [7] |
| Aspartame | Significant Suppression | hT1R2 ATD | [7] |
| Cyclamate | Significant Suppression | hT1R3 TMD | [7] |
Table 2: Inhibitory (Antagonistic) Effect of Miraculin at Neutral pH (7.4)
Experimental Protocols
Cell-Based Functional Assay for Miraculin Activity
This protocol describes a calcium imaging assay to quantitatively measure the pH-dependent activation of the hT1R2-hT1R3 receptor by miraculin. This method is based on studies by Koizumi et al. (2011).[2][7]
1. Cell Culture and Transfection:
-
Use Human Embryonic Kidney (HEK293T) cells.
-
Co-transfect cells with plasmids encoding for hT1R2, hT1R3, and a promiscuous G-protein alpha subunit, such as Gα16-gust44, which couples receptor activation to the phospholipase C pathway.
2. Calcium Indicator Loading (Pre-incubation):
-
24-48 hours post-transfection, wash the cells with a neutral assay buffer (e.g., pH 7.4 Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Incubate cells with a fluorescent calcium indicator (e.g., Fura-2 AM) in the assay buffer.
-
Crucially, during this loading step, add the desired concentration of purified miraculin (e.g., 0.01 to 300 nM) to the buffer. This allows miraculin to bind to the receptors on the cell surface.
3. Cell Washing:
-
After incubation, thoroughly wash the cells with the neutral assay buffer to remove any unbound miraculin and excess Fura-2 AM. This step mimics the in-vivo condition where miraculin remains bound to the tongue's taste receptors.
4. Stimulation and Imaging:
-
Place the plate into a fluorescence imaging system capable of ratiometric calcium measurement (e.g., F340/F380 for Fura-2).
-
Perfuse the cells with a series of acidic buffers (e.g., pH ranging from 7.4 down to 4.8) to stimulate the miraculin-bound receptors.
-
Record the changes in intracellular calcium concentration, indicated by the fluorescence ratio, over time. An increase in the ratio upon acidic stimulation signifies receptor activation.
5. Data Analysis:
-
Quantify the peak fluorescence response for each pH level and miraculin concentration.
-
Plot dose-response curves to calculate the EC₅₀ value at a specific acidic pH.
-
Plot pH-response curves to determine the activation range.
In-Vitro Binding Assay (Conceptual Protocol)
While functional assays are more common for miraculin, a direct binding assay can confirm physical interaction. This conceptual protocol uses a pull-down method.
1. Receptor Immobilization:
-
Prepare a cell lysate from cells overexpressing tagged hT1R2-hT1R3 receptors or use purified receptor protein.
-
Immobilize the receptor protein onto affinity beads (e.g., AminoLink beads or antibody-coated beads targeting the receptor's tag).
2. Binding Reaction:
-
Incubate the receptor-coated beads with varying concentrations of purified miraculin in a binding buffer at neutral pH (e.g., pH 7.4).
-
Include a control group with beads coated with a non-specific protein (e.g., BSA) to check for non-specific binding.
3. Washing and Elution:
-
After incubation, wash the beads several times with the binding buffer to remove unbound miraculin.
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
4. Detection and Quantification:
-
Analyze the eluted fractions using SDS-PAGE followed by Western blotting with an anti-miraculin antibody or by silver staining.
-
Quantify the amount of bound miraculin at each concentration to estimate binding affinity (Kd). This experiment can be repeated with acidic buffers to investigate pH effects on binding kinetics.
Visualizations: Pathways and Workflows
Caption: Molecular mechanism of miraculin's pH-dependent taste modification.
Caption: Experimental workflow for the cell-based calcium imaging assay.
References
- 1. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular acidification is required for full activation of the sweet taste receptor by miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays with Miraculin (1-20 µg/mL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a glycoprotein (B1211001) isolated from the fruit of Synsepalum dulcificum, known for its unique taste-modifying property of converting sour tastes to sweet. This phenomenon is mediated by the pH-dependent interaction of miraculin with the human sweet taste receptor, a heterodimer of T1R2 and T1R3 subunits. At neutral pH, miraculin binds to the receptor as an antagonist, but at acidic pH, it acts as a potent agonist, eliciting a strong sweet signal. These application notes provide detailed protocols for cell-based assays to investigate the activity of miraculin in the 1-20 µg/mL range, focusing on its primary target, the sweet taste receptor, and its general effect on cell viability.
Data Presentation
Table 1: Quantitative Analysis of Miraculin Activity on the Human Sweet Taste Receptor (hT1R2-hT1R3)
| Parameter | Cell Line | Assay Type | Miraculin Concentration | pH | Result | Reference |
| EC50 | HEK293 expressing hT1R2-hT1R3 | Calcium Mobilization | 0.01 - 300 nM | 5.0 | ~0.44 nM | [1] |
| pH Dependence | HEK293 expressing hT1R2-hT1R3 | Calcium Mobilization | 30 nM | 4.8 - 7.4 | pH-dependent increase in response from pH 6.5 to 4.8, with half-maximal response at pH 5.7.[1] | [1] |
| Receptor Activation | HEK293 expressing hT1R2-hT1R3 | Calcium Imaging | 10 µg/mL | 5.0 (Citric Acid) | Significant calcium response observed after miraculin application. | |
| Antagonistic Activity | HEK293 expressing hT1R2-hT1R3 | Calcium Mobilization | Not specified | Neutral | Suppressed the response to other sweeteners.[2] | [2] |
Table 2: General Cell Viability in Response to Miraculin (Hypothetical Data)
No specific studies on the effect of purified miraculin at 1-20 µg/mL on the viability of common cell lines (e.g., HEK293, HeLa, HepG2) were identified in the literature. The following table is a template for researchers to record their own data when performing the provided cell viability protocol.
| Cell Line | Assay Type | Miraculin Concentration (µg/mL) | Incubation Time (hours) | % Cell Viability (Relative to Control) |
| e.g., HEK293 | MTT Assay | 1 | 24 | |
| 5 | 24 | |||
| 10 | 24 | |||
| 20 | 24 | |||
| 1 | 48 | |||
| 5 | 48 | |||
| 10 | 48 | |||
| 20 | 48 |
Experimental Protocols
Protocol 1: Miraculin-Induced Activation of the Human Sweet Taste Receptor (hT1R2-hT1R3) in HEK293 Cells
This protocol details the procedure to measure the agonist activity of miraculin on the human sweet taste receptor at acidic pH by monitoring intracellular calcium mobilization.
Materials:
-
HEK293 cells
-
Expression vectors for human T1R2 (hT1R2) and T1R3 (hT1R3)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Acidic Stimulation Buffer (Assay Buffer adjusted to desired acidic pH, e.g., pH 5.0 with citric acid)
-
Purified, lyophilized miraculin
-
Sterile, deionized water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with hT1R2 and hT1R3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
-
-
Preparation of Miraculin Stock Solution:
-
Reconstitute lyophilized miraculin in sterile, deionized water to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute to the desired working concentrations (1-20 µg/mL) in Assay Buffer (pH 7.4).
-
-
Calcium Indicator Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the transfected cells and wash once with Assay Buffer (pH 7.4).
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Assay Buffer (pH 7.4) to remove extracellular Fura-2 AM.
-
-
Miraculin Incubation and Receptor Activation:
-
Add the prepared miraculin dilutions (at neutral pH) to the respective wells. Include a vehicle control (Assay Buffer without miraculin).
-
Incubate for 10-15 minutes at room temperature to allow miraculin to bind to the receptors.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm).
-
To activate the receptor, add the Acidic Stimulation Buffer to the wells.
-
Immediately begin recording the fluorescence ratio over time to measure the intracellular calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Plot the peak change in fluorescence ratio against the miraculin concentration to generate a dose-response curve and determine the EC₅₀.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method to assess the effect of miraculin on the viability of a chosen cell line.
Materials:
-
Selected cell line (e.g., HEK293, HeLa, HepG2)
-
Complete culture medium for the chosen cell line
-
Purified miraculin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Miraculin Treatment:
-
Prepare serial dilutions of miraculin (1-20 µg/mL) in complete culture medium.
-
Remove the old medium from the cells and replace it with the miraculin-containing medium. Include a vehicle control (medium without miraculin).
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the miraculin concentration.
-
Mandatory Visualization
Caption: Miraculin's pH-dependent signaling pathway.
Caption: Workflow for miraculin-induced receptor activation assay.
Caption: Workflow for assessing cell viability with miraculin using an MTT assay.
References
Application Notes and Protocols for the Use of Miraculin (1-20) in Sensory Panel Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a glycoprotein (B1211001) known for its unique taste-modifying properties, capable of making sour stimuli taste sweet. This phenomenon is mediated by the interaction of miraculin with the human sweet taste receptors, hT1R2-hT1R3. The N-terminal portion of the miraculin protein is crucial for its activity. "Miraculin (1-20)" is a synthetic peptide representing the first 20 amino acids of the N-terminus of the native miraculin protein (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH). These application notes provide detailed protocols for utilizing Miraculin (1-20) in sensory panel studies to evaluate its taste-modifying effects.
Mechanism of Action
Miraculin acts as a pH-dependent agonist of the hT1R2-hT1R3 sweet taste receptors. At neutral pH, the protein binds to the receptors without activating them. However, in an acidic environment (pH below 6.5), a conformational change occurs, leading to the activation of the sweet taste receptors and the perception of sweetness. This effect can last for up to an hour.
Data Presentation
Table 1: Physicochemical Properties of Miraculin (1-20) Synthetic Peptide
| Property | Value |
| Amino Acid Sequence | H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH |
| Molecular Weight | 2112.28 g/mol |
| Purity (HPLC) | >95% |
| Form | Lyophilized Powder |
| Storage | Store at -20°C for long-term stability. |
Table 2: Example Quantitative Data from a Paired Comparison Sensory Test
This table illustrates hypothetical data from a sensory panel (n=20) evaluating the sweetness and sourness of a 0.05 M citric acid solution before and after treatment with a 10 nM solution of Miraculin (1-20). Ratings are on a 9-point intensity scale (1 = not at all, 9 = extremely).
| Attribute | Mean Intensity Rating (Before Miraculin) | Standard Deviation (Before Miraculin) | Mean Intensity Rating (After Miraculin) | Standard Deviation (After Miraculin) | p-value |
| Sweetness | 1.2 | 0.4 | 7.8 | 1.1 | <0.001 |
| Sourness | 8.1 | 0.8 | 2.5 | 0.9 | <0.001 |
Experimental Protocols
Protocol 1: Preparation of Miraculin (1-20) Solution
Objective: To prepare a standardized solution of Miraculin (1-20) for administration to sensory panelists.
Materials:
-
Miraculin (1-20) synthetic peptide (lyophilized powder)
-
Nuclease-free water (for reconstitution)
-
Phosphate-buffered saline (PBS) at pH 7.0
-
Vortex mixer
-
Sterile, individually labeled microcentrifuge tubes
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized Miraculin (1-20) to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a small volume of nuclease-free water to create a stock solution (e.g., 1 mM). Gently vortex to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Based on cell-based assay data where taste-modifying activity was noted at 3 nM and half-maximal sweetness occurred at approximately 10 nM, prepare a working solution with a final concentration in the range of 5-20 nM.[1]
-
Dilute the stock solution in pH 7.0 PBS to achieve the desired final concentration. For example, to prepare a 10 nM solution, perform a serial dilution from the 1 mM stock.
-
-
Aliquoting and Storage:
-
Aliquot the working solution into individual, sterile microcentrifuge tubes, one for each panelist.
-
Store the aliquots on ice until ready for use. For longer-term storage, aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Sensory Panel Evaluation of Taste Modification
Objective: To quantitatively assess the taste-modifying effect of Miraculin (1-20) on sour stimuli using a trained sensory panel.
2.1. Panelist Selection and Training:
-
Selection: Recruit 15-20 healthy, non-smoking individuals aged 18-50. Screen for any taste or smell disorders and allergies to acidic foods.
-
Training:
-
Familiarize panelists with the sensory evaluation procedures and the use of the rating scales.
-
Conduct training sessions using standard solutions of citric acid to anchor their perception of sourness and sucrose (B13894) solutions for sweetness.
-
Ensure panelists can consistently rate the intensity of these basic tastes.
-
2.2. Experimental Design:
-
A within-subjects design is recommended, where each panelist evaluates the sour stimulus both with and without the Miraculin (1-20) treatment.
-
The order of presentation (with or without Miraculin first) should be counterbalanced across panelists to minimize order effects.
2.3. Materials:
-
Prepared 10 nM Miraculin (1-20) solution (or placebo: pH 7.0 PBS) in individual coded vials.
-
Test stimulus: 0.05 M citric acid solution, served at room temperature in coded cups.
-
Unsalted crackers and purified water for palate cleansing.
-
Sensory evaluation ballots or digital data collection software.
-
A controlled testing environment with individual booths, consistent lighting, and no distracting odors.
2.4. Procedure:
-
Initial Evaluation (Baseline):
-
Panelists cleanse their palate with water and an unsalted cracker.
-
They are presented with the 0.05 M citric acid solution and asked to rate its sweetness and sourness intensity on a 9-point scale.
-
-
Washout Period:
-
A washout period of at least 15-20 minutes is required to allow the taste receptors to return to their baseline state. During this time, panelists should consume only water and unsalted crackers.
-
-
Miraculin (1-20) Administration:
-
Panelists are given a vial containing the 10 nM Miraculin (1-20) solution (or placebo).
-
They are instructed to swish the solution in their mouth for 60 seconds, ensuring it coats the entire tongue, and then expectorate.
-
-
Post-Treatment Evaluation:
-
After a 2-minute waiting period to allow for receptor binding, panelists are presented with the same 0.05 M citric acid solution.
-
They then re-evaluate and rate the sweetness and sourness intensity of the solution.
-
-
Final Washout:
-
A final washout period is observed. The taste-modifying effect of miraculin can last up to an hour, so panelists should be advised of this.
-
2.5. Data Analysis:
-
Collect the intensity ratings for sweetness and sourness from all panelists for both conditions (before and after Miraculin).
-
Calculate the mean and standard deviation for each attribute under each condition.
-
Perform a paired t-test to determine if there is a statistically significant difference in the perceived sweetness and sourness before and after the Miraculin (1-20) treatment.
Mandatory Visualizations
Caption: Miraculin Signaling Pathway.
Caption: Sensory Panel Experimental Workflow.
References
"Miraculin (1-20)" application in taste transduction research
Application Notes: Miraculin in Taste Transduction Research
Introduction
Miraculin is a glycoprotein (B1211001) isolated from the berries of Synsepalum dulcificum, a plant native to West Africa.[1][2] It is renowned for its unique ability to modify taste perception, specifically causing sour stimuli to be perceived as sweet.[3][4] Unlike conventional sweeteners, miraculin itself is not sweet at neutral pH.[5][6] Its activity is pH-dependent; it binds to the human sweet taste receptor (hT1R2-hT1R3) and acts as an antagonist at neutral pH, but functions as a potent agonist at acidic pH.[6][7][8] This remarkable property makes miraculin an invaluable tool for researchers in taste physiology, sensory science, and drug development. These notes provide detailed protocols and data for the application of miraculin in studying taste receptor function and signal transduction.
Mechanism of Action
The taste-modifying effect of miraculin is mediated by its interaction with the T1R2-T1R3 G protein-coupled receptor, the primary receptor for sweet taste in humans.[8][9] At neutral pH (around 7.0), the miraculin protein binds strongly to the receptor, likely to the amino-terminal domain of the hT1R2 subunit, but does not activate it.[3][5] In this state, it can act as an antagonist, inhibiting the receptor's response to other sweet compounds.[5][6][8]
When the local pH on the tongue drops (e.g., upon consumption of an acidic food), protons (H+) are thought to induce a conformational change in the miraculin-receptor complex.[9][10] This change reconfigures miraculin into an agonist, activating the T1R2-T1R3 receptor and initiating the downstream signaling cascade that results in a sweet taste perception.[5][7] This effect can persist for 30 minutes to over an hour, with the sweet sensation being triggered each time an acid is introduced.[7][8]
Quantitative Data Summary
The activity of miraculin is highly dependent on pH and concentration. The following tables summarize key quantitative data from published research.
Table 1: pH-Dependent Activity of Miraculin on hT1R2-hT1R3 Receptors
| pH Range | Receptor Activity | Observed Effect | Citation(s) |
| > 6.7 | Inactive / Antagonist | No sweet taste; can inhibit other sweeteners. | [5][6][8] |
| 6.5 to 4.8 | Agonist (activity increases as pH decreases) | Sour stimuli perceived as sweet. | [5][6][11] |
| 5.7 | Half-maximal response | Significant sweet taste induction. | [5] |
| < 3.0 | Inactivated | Loss of taste-modifying effect. | [2] |
Table 2: Effective Concentrations and Physiological Responses
| Parameter | Value | Context | Citation(s) |
| In Vitro Concentration | 30 - 100 nM | Used in cell-based calcium imaging assays to elicit a response. | [5][8] |
| Sensory Threshold | 4 x 10⁻⁷ mol/L | Minimum concentration held in the mouth for ~3 min for maximum effect. | [4] |
| Duration of Effect | 30 - 120 minutes | Time the taste-modifying effect persists after consumption. | [7][8] |
| Nerve Response (Acids) | ~2x increase | Summated chorda tympani nerve response to acids in monkeys. | [12] |
| Nerve Response (Sucrose) | ~10% decrease | Summated chorda tympani nerve response to sucrose (B13894) in monkeys. | [12] |
Applications in Research and Drug Development
-
Taste Receptor Pharmacology: Miraculin serves as a unique pharmacological tool to probe the structure and function of the sweet taste receptor. Its pH-dependent switch from antagonist to agonist allows for detailed studies of receptor activation mechanisms.[5][7]
-
Sugar Alternatives: It is being investigated as a potential sugar substitute, enabling the consumption of sour foods and beverages without added caloric sweeteners, which is beneficial for individuals with diabetes or obesity.[9][13]
-
Taste Masking: In drug development, miraculin can be used to mask the unpleasant or bitter taste of active pharmaceutical ingredients (APIs), potentially improving patient compliance, especially in pediatric formulations.[7][14]
-
Nutritional Science: Research is underway to evaluate its use in improving the palatability of nutritious but sour foods, and for cancer patients suffering from taste alterations (dysgeusia) as a side effect of chemotherapy.[1]
Experimental Protocols
Protocol 1: In Vitro Analysis of Miraculin Activity via Calcium Imaging
This protocol details a cell-based assay to quantitatively measure the activation of the hT1R2-hT1R3 receptor by miraculin in response to pH changes.
Objective: To quantify the pH-dependent activation of the human sweet taste receptor by miraculin.
Principle: HEK293 cells are engineered to express the hT1R2-hT1R3 receptor and a promiscuous G-protein. Receptor activation by miraculin at acidic pH leads to an intracellular calcium release, which is detected by a fluorescent calcium indicator.[5][15]
Materials:
-
HEK293 cell line stably expressing hT1R2, hT1R3, and a suitable G-protein (e.g., Gα16-gust44).
-
Purified miraculin (MCL).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution) adjusted to pH 7.4 (neutral) and various acidic pH levels (e.g., 6.5, 6.0, 5.5, 5.0, 4.8).[5]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation and Loading: Wash the cells with neutral assay buffer (pH 7.4). Load the cells with Fura-2 AM and the desired concentration of miraculin (e.g., 30 nM) in the same buffer. Incubate for approximately 60 minutes at 37°C.[8][15]
-
Washing: Gently wash the cells multiple times with neutral assay buffer (pH 7.4) to remove any unbound miraculin and extracellular dye. This step is crucial to ensure that the measured response is from miraculin that remains bound to the receptors.[8][15]
-
Stimulation: Place the plate in the imaging instrument. Record a baseline fluorescence reading. Stimulate the cells by adding the acidic assay buffer (e.g., pH 5.0).[5][15]
-
Data Acquisition: Record the fluorescence intensity over time. The change in the ratio of fluorescence at different excitation wavelengths (e.g., 340/380 nm for Fura-2) indicates a change in intracellular calcium concentration.
-
Controls: Include wells with cells not treated with miraculin but stimulated with acid (negative control) and cells treated with a known agonist like aspartame (B1666099) at neutral pH (positive control).[16]
-
Analysis: Quantify the peak fluorescence change in response to the acidic stimulus. Plot the response as a function of pH to determine the pH-dependency of miraculin's agonistic activity.
Protocol 2: Ex Vivo Analysis via Electrophysiological Recording
This protocol provides a conceptual framework for measuring the effect of miraculin on taste nerve activity.
Objective: To measure the effect of miraculin on the electrical responses of taste nerves to various taste stimuli.
Principle: The chorda tympani nerve innervates taste buds on the anterior portion of the tongue. By recording the summated electrical impulses from this nerve, one can directly measure the peripheral taste system's response to chemical stimuli applied to the tongue before and after treatment with miraculin.[12]
General Procedure:
-
Animal Preparation: An appropriate animal model (e.g., monkey, chimpanzee) is anesthetized.[5][12]
-
Nerve Dissection: The chorda tympani nerve is surgically exposed and dissected free from surrounding tissue.
-
Recording: The entire nerve is placed onto a pair of recording electrodes connected to an amplifier and a data acquisition system.
-
Baseline Stimulation: A series of taste solutions (e.g., citric acid, sucrose, NaCl, quinine) are applied to the tongue, and the corresponding nerve responses are recorded. The tongue is rinsed with water between stimuli.
-
Miraculin Application: A solution of purified miraculin is applied to the tongue and allowed to incubate for 2-5 minutes.[12]
-
Post-Miraculin Stimulation: The same series of taste solutions are re-applied to the tongue, and the nerve responses are recorded again.
-
Analysis: The magnitude of the integrated nerve response (spikes/second) before and after miraculin treatment is compared for each tastant. A significant increase in the response to acids is expected.[12]
Protocol 3: Human Psychophysical (Sensory) Analysis
This protocol describes how to conduct a sensory panel to evaluate the perceptual effects of miraculin.
Objective: To assess the change in perceived taste intensity of various foods after the consumption of miraculin.
Principle: Human subjects act as sensory instruments. By using standardized rating scales, changes in the perception of taste qualities (sweet, sour, bitter, salty) can be quantified before and after the oral administration of miraculin.[9]
Materials:
-
Miraculin tablets or fresh/freeze-dried miracle fruit berries.
-
A selection of food items targeting different taste modalities:
-
Water for rinsing.
-
Standardized taste intensity scales (e.g., a 15-point line scale from "Not at all intense" to "Extremely intense").[2]
-
Data collection forms or software.
Procedure:
-
Subject Orientation: Brief subjects on the procedure. Ensure they have no known taste disorders or allergies to the test foods.
-
Baseline Tasting:
-
Present the food items to the subject one at a time.
-
The subject tastes a small portion of the food, then rinses their mouth with water.
-
The subject rates the perceived intensity of sweetness, sourness, bitterness, and saltiness for that food item on the provided scale.
-
A break is taken between food items.
-
-
Miraculin Administration:
-
Post-Miraculin Tasting:
-
After the incubation period, present the same food items again in the same order.
-
The subject tastes each item, rinses, and re-rates the perceived taste intensities on a new form.
-
-
Data Analysis: For each food item, compare the mean intensity ratings for each taste quality before and after miraculin administration using appropriate statistical tests (e.g., paired t-tests or ANOVA).[9] A significant increase in sweetness ratings and a decrease in sourness ratings for acidic foods is the expected outcome.[9]
References
- 1. Effect of Regular Consumption of a Miraculin-Based Food Supplement on Taste Perception and Nutritional Status in Malnourished Cancer Patients: A Triple-Blind, Randomized, Placebo-Controlled Clinical Trial-CLINMIR Pilot Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richberry.ph [richberry.ph]
- 4. Miraculin - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. pnas.org [pnas.org]
- 12. The sweetness-inducing effect of miraculin; behavioural and neurophysiological experiments in the rhesus monkey Macaca mulatta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nwnoggin.org [nwnoggin.org]
- 16. researchgate.net [researchgate.net]
- 17. mberry.us [mberry.us]
Application Notes and Protocols for Studying the Effects of Miraculin (1-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a taste-modifying glycoprotein (B1211001) that elicits a sweet taste in response to acids. The N-terminal 20-amino acid peptide fragment, Miraculin (1-20), with the sequence Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn, has been synthesized for research purposes. These application notes provide detailed protocols for investigating the potential taste-modifying effects of Miraculin (1-20) by focusing on its interaction with the human sweet taste receptor (TAS1R2/TAS1R3) and the subsequent intracellular signaling events. While specific experimental data on Miraculin (1-20) is limited, the following protocols are based on established methods for studying the full-length Miraculin protein and other taste ligands.
Key Cellular Assays
The primary mechanism of action for miraculin involves binding to the TAS1R2 subunit of the sweet taste receptor and, in the presence of acid, activating it. This activation leads to a signaling cascade involving G-protein coupling, activation of phospholipase C (PLC), and subsequent increases in intracellular calcium ([Ca²⁺]i) and changes in intracellular pH (pHi). The following assays are designed to measure these key events.
In Vitro Sweet Taste Receptor Activation Assay using HEK293 Cells
This assay determines if Miraculin (1-20) can activate the human sweet taste receptor, either alone or in the presence of an acid stimulus. The response is measured by monitoring changes in intracellular calcium concentration.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Co-transfect the HEK293 cells with expression plasmids for human TAS1R2, TAS1R3, and a G-protein chimera (e.g., Gα16/gust44) using a suitable transfection reagent.
-
Seed the transfected cells into 96-well black-walled, clear-bottom plates and allow them to grow for 24-48 hours.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES, pH 7.4.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation and Stimulation:
-
Prepare stock solutions of Miraculin (1-20) in a suitable solvent (e.g., water or DMSO).
-
Prepare a range of concentrations of Miraculin (1-20) in HBSS (pH 7.4 for baseline and pH 4.8-5.5 for acidic stimulation using citric acid or HCl).
-
Prepare control solutions: HBSS alone (negative control), a known sweet agonist like sucrose (B13894) or sucralose (B1001) (positive control), and acidic buffer alone.
-
-
Data Acquisition:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for each well.
-
Add the prepared Miraculin (1-20) solutions, acidic buffers, and controls to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.
-
Plot the dose-response curves for Miraculin (1-20) in the presence of acid and determine the half-maximal effective concentration (EC₅₀).
-
Data Presentation:
Table 1: Hypothetical Intracellular Calcium Response to Miraculin (1-20) in TAS1R2/TAS1R3 Expressing HEK293 Cells
| Treatment Condition | Concentration | Mean Peak ΔF/F₀ (± SEM) |
| Negative Control (HBSS, pH 7.4) | N/A | 0.05 (± 0.01) |
| Positive Control (Sucrose) | 100 mM | 1.85 (± 0.12) |
| Acid Control (Citric Acid, pH 5.0) | N/A | 0.10 (± 0.02) |
| Miraculin (1-20) (pH 7.4) | 10 µM | 0.08 (± 0.01) |
| Miraculin (1-20) + Citric Acid (pH 5.0) | 1 µM | 0.45 (± 0.05) |
| Miraculin (1-20) + Citric Acid (pH 5.0) | 10 µM | 1.20 (± 0.09) |
| Miraculin (1-20) + Citric Acid (pH 5.0) | 100 µM | 1.75 (± 0.15) |
Experimental Workflow for In Vitro Sweet Taste Receptor Activation Assay
Caption: Workflow for assessing Miraculin (1-20) activity on sweet taste receptors.
Intracellular pH Measurement Assay
Studies with full-length miraculin suggest that intracellular acidification is crucial for the full activation of the sweet taste receptor. This assay measures changes in intracellular pH in response to Miraculin (1-20) and acidic stimuli.
Experimental Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing TAS1R2 and TAS1R3 as described above.
-
Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
-
pH Indicator Loading:
-
Prepare a loading buffer containing a pH-sensitive fluorescent dye (e.g., BCECF-AM) in HBSS (pH 7.4).
-
Wash the cells once with HBSS.
-
Add the BCECF-AM loading buffer and incubate for 20-30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Stimulation and Imaging:
-
Mount the dish/plate on a fluorescence microscope equipped with an appropriate filter set for ratiometric imaging of the pH indicator (e.g., excitation at 440 nm and 490 nm for BCECF, with emission at 535 nm).
-
Perfuse the cells with HBSS (pH 7.4) to establish a baseline.
-
Introduce Miraculin (1-20) in HBSS (pH 7.4) and record any changes in the fluorescence ratio.
-
Subsequently, perfuse with an acidic buffer (e.g., HBSS with citric acid, pH 5.0) in the presence of Miraculin (1-20).
-
Record the changes in the fluorescence ratio over time.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, calibrate the intracellular pH by perfusing the cells with high-potassium buffers of known pH containing a protonophore like nigericin.
-
Generate a calibration curve by plotting the fluorescence ratio against the known pH values.
-
Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.
-
Plot the intracellular pH as a function of time for each experimental condition.
-
Data Presentation:
Table 2: Hypothetical Intracellular pH Changes in Response to Miraculin (1-20) and Acid
| Treatment Condition | Baseline pHi (± SEM) | pHi after Acid (pH 5.0) (± SEM) |
| Control (No Peptide) | 7.25 (± 0.05) | 6.80 (± 0.07) |
| Miraculin (1-20) (10 µM) | 7.24 (± 0.06) | 6.55 (± 0.08) |
Signaling Pathway of Miraculin-Induced Sweet Taste
Caption: Proposed signaling cascade for Miraculin (1-20) induced sweet taste.
Biophysical Characterization (Optional)
To complement the cellular assays, biophysical techniques can be employed to study the interaction between Miraculin (1-20) and the sweet taste receptor directly.
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of Miraculin (1-20) to the purified extracellular domain of the TAS1R2 receptor at different pH values.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
These advanced techniques can provide valuable quantitative data on the molecular interactions underlying the potential taste-modifying effects of Miraculin (1-20).
Conclusion
The provided protocols offer a comprehensive framework for the initial investigation of the biological effects of the Miraculin (1-20) peptide. By employing a combination of cell-based functional assays, researchers can elucidate whether this N-terminal fragment retains any of the taste-modifying properties of the full-length Miraculin protein. The successful application of these methods will contribute to a deeper understanding of the structure-function relationship of Miraculin and may aid in the development of novel taste modulators.
Application Note: A Cell-Based Functional Assay for Miraculin (1-20) Activity
Introduction
Miraculin (MCL) is a glycoprotein (B1211001) originally isolated from the fruit of Richadella dulcifica.[1][2] It possesses the unique ability to modify taste perception, causing sour stimuli to be perceived as sweet.[2][3] This effect is mediated by its interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors (GPCRs), T1R2 and T1R3.[2][3][4] The mechanism of action is pH-dependent; at neutral pH, miraculin binds to the sweet taste receptor and acts as an antagonist, inhibiting the effects of other sweeteners.[2][3][5][6] However, upon exposure to an acidic environment (pH < 6.5), miraculin becomes a potent agonist, activating the T1R2-hT1R3 receptor and eliciting a strong sweet signal.[1][3][7]
This application note provides a detailed protocol for a robust, cell-based functional assay designed to characterize the activity of "Miraculin (1-20)," a 20-amino acid peptide fragment of the native protein.[8][9] The assay quantitatively measures the peptide's ability to act as both a pH-dependent agonist and a neutral-pH antagonist of the human sweet taste receptor. This methodology is critical for screening novel taste-modifying compounds and elucidating their structure-activity relationships.
Assay Principle
The functional assay utilizes Human Embryonic Kidney 293 (HEK293) cells co-expressing the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein, such as Gα16gust44. Activation of the receptor by an agonist triggers a G-protein-mediated signaling cascade, culminating in the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ is detected by a fluorescent calcium indicator dye. The change in fluorescence intensity is directly proportional to the level of receptor activation, allowing for the quantitative assessment of the test compound's activity.
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 4. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Miraculin (1-20) peptide [novoprolabs.com]
Application Notes and Protocols for In Vitro Taste Receptor Activation by Miraculin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin is a glycoprotein (B1211001) known for its unique taste-modifying property: it makes sour substances taste sweet. This phenomenon is mediated by the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, hT1R2 and hT1R3.[1][2][3] At neutral pH, miraculin acts as an antagonist to the sweet taste receptor, but under acidic conditions (pH < 6.5), it becomes a potent agonist, eliciting a sweet sensation.[1][2][3][4] This pH-dependent activity makes miraculin a fascinating subject for taste receptor research and a potential tool in the development of novel sweeteners and taste modulators.[1]
These application notes provide a detailed protocol for an in vitro assay to characterize the activation of the human sweet taste receptor by miraculin using a HEK293 cell-based system.
Signaling Pathway of Miraculin Activation
Miraculin's interaction with the hT1R2-hT1R3 receptor is pH-dependent. At a neutral pH, miraculin binds to the receptor without activating it, and can inhibit the binding of other sweeteners. When the pH drops, a conformational change is believed to occur in the miraculin-receptor complex, leading to the activation of the G-protein coupled signaling cascade, ultimately resulting in the perception of sweetness.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for miraculin's activity on the hT1R2-hT1R3 receptor.
Table 1: Agonist Activity of Miraculin at Acidic pH
| Parameter | Value | Condition | Reference |
| EC50 | ~0.44 nM | pH 5.0 | [4] |
Table 2: Antagonist Activity of Miraculin at Neutral pH
| Inhibited Sweetener | IC50 of Miraculin | Condition | Reference |
| Neoculin (3 µM) | 0.35 nM | pH 7.4 | [2] |
| Aspartame (1 mM) | 0.56 nM | pH 7.4 | [2] |
| Cyclamate (3 mM) | 0.58 nM | pH 7.4 | [2] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Expression of hT1R2-hT1R3 and G-protein
This protocol details the transient transfection of HEK293 cells. For stable cell line generation, a selection marker (e.g., G418 resistance) is required.
-
Plasmids:
-
Expression vector containing human T1R2 cDNA.
-
Expression vector containing human T1R3 cDNA.
-
Expression vector containing a promiscuous G-protein alpha subunit, such as Gα15 or a chimeric G-protein like Gα16-gust44, to couple the receptor to the calcium signaling pathway.
-
-
Transfection Reagent: Use a suitable transfection reagent like Lipofectamine™ 3000.
-
Procedure:
-
Seed HEK293 cells in a 96-well, clear-bottomed black plate at a density of 50,000 cells/well.
-
Incubate for 24 hours.
-
Prepare the transfection complex according to the manufacturer's protocol. Co-transfect the cells with the hT1R2, hT1R3, and G-protein expression plasmids.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor and G-protein expression.
-
In Vitro Miraculin Taste Receptor Activation Assay (Calcium Imaging)
This assay measures the change in intracellular calcium concentration as a readout of receptor activation.
-
Materials:
-
Transfected HEK293 cells in a 96-well plate.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (Neutral): Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
-
Assay Buffer (Acidic): HBSS or similar, with pH adjusted to desired acidic levels (e.g., 5.0) using citric acid.
-
Miraculin stock solution.
-
Control sweeteners (e.g., aspartame, cyclamate).
-
Plate reader with fluorescence detection capabilities for calcium imaging.
-
-
Experimental Workflow Diagram:
-
Protocol Steps:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the neutral assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with the neutral assay buffer to remove excess dye.
-
-
Agonist Activity Assay:
-
To mimic the in-mouth experience, pre-incubate the dye-loaded cells with various concentrations of miraculin in neutral assay buffer for a short period.[3]
-
Wash the cells with neutral assay buffer to remove unbound miraculin.
-
Stimulate the cells by adding the acidic assay buffer.
-
Immediately measure the fluorescence signal over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
-
Antagonist Activity Assay:
-
In separate wells of dye-loaded cells, add a known concentration of a standard sweetener (e.g., 1 mM aspartame) along with varying concentrations of miraculin in the neutral assay buffer.
-
Immediately measure the fluorescence signal over time. A decrease in the signal compared to the sweetener alone indicates the antagonistic effect of miraculin.
-
-
Data Analysis
-
Response Calculation: The response is typically calculated as the change in fluorescence intensity (ΔF) from the baseline before stimulation or as a ratio of intensities at different wavelengths for ratiometric dyes like Fura-2.
-
Normalization: Normalize the response to a positive control (e.g., a saturating concentration of a known sweetener) to account for variations in cell number and transfection efficiency.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the miraculin concentration.
-
EC₅₀/IC₅₀ Determination: Fit the dose-response data to a sigmoidal curve using non-linear regression to determine the EC₅₀ (for agonist activity) and IC₅₀ (for antagonist activity) values.
Conclusion
This document provides a comprehensive guide for setting up and performing an in vitro assay to study the interaction of miraculin with the human sweet taste receptor. The provided protocols and data serve as a valuable resource for researchers in the fields of taste biology, pharmacology, and food science, facilitating further investigation into the unique properties of this taste-modifying protein.
References
Unlocking the Sweet Switch: Application Notes and Protocols for Assessing Miraculin's Binding Kinetics
For Immediate Release
Shanghai, China – December 4, 2025 – For researchers, scientists, and drug development professionals investigating the unique properties of Miraculin, a comprehensive guide to assessing its binding kinetics with the human sweet taste receptor (hT1R2-hT1R3) is now available. These detailed application notes and protocols provide the necessary framework for characterizing the pH-dependent interaction of this taste-modifying protein, paving the way for further advancements in sweetener development and taste modulation research.
Miraculin, a glycoprotein (B1211001) derived from the fruit of Synsepalum dulcificum, exhibits the remarkable ability to make sour foods taste sweet. This effect is mediated by its interaction with the hT1R2-hT1R3 receptor, a G protein-coupled receptor (GPCR). At neutral pH, Miraculin acts as an antagonist, binding to the receptor without activating it.[1][2] However, in an acidic environment (pH 6.5 and below), it switches to a potent agonist, triggering the sweet taste sensation.[1][3][4][5] Understanding the kinetics of this interaction—how quickly the protein binds and dissociates from the receptor under different pH conditions—is crucial for its application and development.
Data Presentation: Quantitative Analysis of Miraculin Interaction
While direct kinetic constants (KD, kon, koff) for the Miraculin-hT1R2-hT1R3 interaction are not extensively reported in publicly available literature, functional assays provide valuable insights into its high-affinity binding. The following table summarizes key quantitative data from cell-based assays, which serve as a strong indicator of Miraculin's potency.
| Parameter | Value | Condition | Assay Type | Reference |
| EC50 | ~0.44 nM | pH 5.0 | Cell-based calcium imaging | [1][5][6] |
| IC50 vs. Neoculin | 0.35 nM | Neutral pH | Cell-based assay | [1] |
| IC50 vs. Aspartame | 0.56 nM | Neutral pH | Cell-based assay | [1] |
| IC50 vs. Cyclamate | 0.58 nM | Neutral pH | Cell-based assay | [1] |
Note: The low nanomolar EC50 and IC50 values suggest a very high affinity of Miraculin for the hT1R2-hT1R3 receptor.
Experimental Protocols
The following are detailed protocols for key experimental methods to assess the binding kinetics and functional activity of Miraculin. These protocols are based on established methodologies for studying protein-receptor interactions and can be adapted for the specific investigation of Miraculin.
Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of Miraculin binding to the hT1R2-hT1R3 receptor at varying pH levels.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified, recombinant hT1R2-hT1R3 heterodimer
-
Purified Miraculin (1-20)
-
SPR running buffer (e.g., HBS-EP+) adjusted to neutral pH (7.4) and acidic pH (e.g., 5.0, 5.5, 6.0, 6.5)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Receptor Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified hT1R2-hT1R3 receptor solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a dilution series of Miraculin in the SPR running buffer at the desired pH (e.g., 0.1 nM to 100 nM).
-
Inject the Miraculin solutions over the immobilized receptor surface and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180-300 seconds).
-
Switch to buffer-only flow to monitor the dissociation phase (e.g., 300-600 seconds).
-
Between each Miraculin concentration, regenerate the sensor surface by injecting the regeneration solution to remove bound Miraculin.
-
Repeat the kinetic analysis at different pH values to assess the pH-dependency of the binding kinetics.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and KD.
-
Protocol 2: Biolayer Interferometry (BLI) for High-Throughput Kinetic Screening
Objective: To rapidly screen and characterize the binding kinetics of Miraculin variants or to assess binding under various buffer conditions, including different pH levels.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) or Nickel-NTA (Ni-NTA) biosensors
-
Biotinylated or His-tagged hT1R2-hT1R3 receptor
-
Purified Miraculin (1-20)
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) adjusted to desired pH values.
-
96-well microplate
Methodology:
-
Biosensor Preparation:
-
Hydrate the biosensors in the assay buffer for at least 10 minutes.
-
Immobilize the biotinylated or His-tagged hT1R2-hT1R3 receptor onto the SA or Ni-NTA biosensors, respectively, by dipping them into a solution of the receptor (e.g., 10-20 µg/mL).
-
-
Binding Assay:
-
Establish a stable baseline by dipping the receptor-coated biosensors into wells containing only the assay buffer.
-
Transfer the biosensors to wells containing a dilution series of Miraculin in the assay buffer to measure the association phase.
-
Move the biosensors back to the baseline buffer wells to measure the dissociation phase.
-
Steps are performed in a 96-well plate, allowing for simultaneous analysis of multiple concentrations and conditions.
-
-
Data Analysis:
-
The instrument software will generate binding curves in real-time.
-
Fit the data to a 1:1 binding model to calculate kon, koff, and KD.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of the Miraculin-hT1R2-hT1R3 interaction, providing insights into the driving forces of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified hT1R2-hT1R3 receptor
-
Purified Miraculin (1-20)
-
Dialysis buffer (e.g., PBS) adjusted to the desired pH.
Methodology:
-
Sample Preparation:
-
Dialyze both the receptor and Miraculin solutions extensively against the same buffer to minimize heats of dilution.
-
Determine the precise concentrations of both protein solutions.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the hT1R2-hT1R3 solution (e.g., 5-20 µM) into the sample cell.
-
Load the Miraculin solution (e.g., 50-200 µM, typically 10-fold higher than the receptor concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of Miraculin into the sample cell while monitoring the heat change.
-
Conduct a control experiment by injecting Miraculin into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of Miraculin to the receptor.
-
Fit the resulting isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Protocol 4: Microscale Thermophoresis (MST) for In-Solution Affinity Measurement
Objective: To measure the binding affinity of Miraculin to the hT1R2-hT1R3 receptor in solution with low sample consumption.
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled hT1R2-hT1R3 receptor (or a labeled antibody against a tag on the receptor)
-
Purified Miraculin (1-20)
-
MST buffer (e.g., PBS with 0.05% Tween-20) adjusted to the desired pH.
-
MST capillaries
Methodology:
-
Sample Preparation:
-
Label the hT1R2-hT1R3 receptor with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of Miraculin in the MST buffer.
-
Mix the labeled receptor (at a constant, low nanomolar concentration) with each concentration of Miraculin.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the movement of the fluorescently labeled receptor.
-
-
Data Analysis:
-
The change in the thermophoretic movement upon binding is plotted against the logarithm of the Miraculin concentration.
-
Fit the resulting binding curve to determine the KD.
-
Protocol 5: Cell-Based Calcium Imaging Assay for Functional Analysis
Objective: To functionally assess the pH-dependent agonist and antagonist activity of Miraculin on the hT1R2-hT1R3 receptor expressed in cells.
Materials:
-
HEK293 cells stably or transiently expressing hT1R2-hT1R3 and a promiscuous G-protein (e.g., Gα16)
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS) adjusted to neutral (7.4) and acidic (e.g., 5.0) pH
-
Miraculin solutions
-
Known sweet agonists (e.g., aspartame)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Methodology:
-
Cell Preparation:
-
Plate the hT1R2-hT1R3 expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Mode (Acidic pH):
-
Pre-incubate the cells with varying concentrations of Miraculin in neutral pH buffer.
-
Wash the cells to remove unbound Miraculin.
-
Stimulate the cells with an acidic buffer (e.g., pH 5.0) and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Determine the EC50 value from the dose-response curve.
-
-
Antagonist Mode (Neutral pH):
-
Pre-incubate the cells with varying concentrations of Miraculin in neutral pH buffer.
-
Stimulate the cells with a known sweet agonist (e.g., aspartame) in neutral pH buffer.
-
Measure the change in intracellular calcium concentration.
-
Determine the IC50 value from the inhibition curve.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: Miraculin's pH-dependent signaling pathway.
Caption: SPR experimental workflow for Miraculin.
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Probing the Sweet Taste Receptor T1R2-T1R3 Structure and Function with Miraculin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin (MCL), a glycoprotein (B1211001) isolated from the fruit of Richadella dulcifica, is a unique taste-modifying protein that provides a powerful tool for probing the structure and function of the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits.[1][2][3] Unlike conventional sweeteners, miraculin is tasteless at neutral pH but elicits an intensely sweet taste in response to acidic stimuli.[1][2][3] This pH-dependent activity, coupled with its ability to act as an antagonist at neutral pH, makes it an invaluable molecular probe for dissecting the allosteric and orthosteric binding sites and understanding the conformational changes involved in receptor activation.[1][2][3] These application notes provide detailed protocols for utilizing miraculin in cell-based assays to characterize the sweet taste receptor. While the focus of current research has been on the full-length miraculin protein, the principles and protocols outlined here can be adapted for studying fragments of the protein, such as the N-terminal region (residues 1-20), to investigate their potential role in receptor interaction.
Principle of Action
Miraculin's taste-modifying effect is mediated by its direct interaction with the human T1R2-T1R3 receptor.[1][2] At a neutral pH (around 7.4), miraculin binds to the receptor, likely at the amino-terminal domain (ATD) of the T1R2 subunit, and acts as an antagonist, inhibiting the receptor's response to other sweeteners.[1][2] Upon acidification (pH below 6.5), a conformational change is believed to occur in the miraculin-receptor complex, transitioning miraculin into a potent agonist that activates the receptor and triggers a sweet taste sensation.[1][2][3] This dual functionality allows for the investigation of both agonism and antagonism within the same experimental system, providing a deeper understanding of the receptor's activation mechanism.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the interaction of miraculin with the hT1R2-hT1R3 receptor.
Table 1: pH-Dependent Activation of hT1R2-hT1R3 by Miraculin
| pH | Receptor Activation (Normalized Response) | Reference |
| 7.4 | No significant activation | [1] |
| 7.0 | No significant activation | [1] |
| 6.5 | Minimal activation | [1] |
| 5.7 | Half-maximal activation | [4] |
| 5.0 | Strong activation | [1] |
| 4.8 | Near-maximal activation | [1] |
Table 2: Dose-Dependent Activation of hT1R2-hT1R3 by Miraculin at Acidic pH
| Miraculin Concentration (nM) | Receptor Activation (Normalized Response at pH 5.0) | Reference |
| 0 | Baseline | [1] |
| 3 | Detectable response | [1] |
| 10 | Half-maximal response | [1] |
| 30 | Near-maximal response | [1] |
| 100 | Maximal response | [1] |
Table 3: Antagonistic Effect of Miraculin on hT1R2-hT1R3 Activation by Other Sweeteners at Neutral pH (7.4)
| Sweetener (Concentration) | Receptor Activation without Miraculin (Normalized) | Receptor Activation with 30 nM Miraculin (Normalized) | % Inhibition | Reference |
| Neoculin (3 µM) | 1.0 | Significantly suppressed | - | [1] |
| Aspartame (1 mM) | 1.0 | Significantly suppressed | - | [1] |
| Sucralose (100 µM) | 1.0 | Significantly suppressed | - | [1] |
| Sucrose (100 mM) | 1.0 | Significantly suppressed | - | [1] |
Experimental Protocols
Protocol 1: Functional Characterization of Miraculin's Agonist Activity using a Calcium Imaging Assay
This protocol details the methodology for assessing the pH-dependent agonist activity of miraculin on the hT1R2-hT1R3 receptor expressed in HEK293 cells.
Materials:
-
HEK293 cells stably or transiently co-expressing hT1R2, hT1R3, and a promiscuous G-protein (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Transfection reagent (for transient expression).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Purified miraculin stock solution.
-
Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
Acidic buffers (Assay buffer with pH adjusted using citric acid to 6.5, 6.0, 5.5, 5.0, and 4.8).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293 cells expressing the sweet taste receptor and G-protein in appropriate culture medium.
-
For the assay, seed the cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
-
Calcium Indicator Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer (e.g., 5 µM Fura-2 AM, 0.02% Pluronic F-127).
-
Wash the cells once with assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Miraculin Pre-incubation:
-
During the final 30 minutes of Fura-2 AM loading, add miraculin to the wells to a final concentration of 100 nM.
-
Incubate for the remaining 30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with assay buffer (pH 7.4) to remove extracellular Fura-2 AM and unbound miraculin.
-
-
Baseline Fluorescence Measurement:
-
Add 100 µL of assay buffer (pH 7.4) to each well.
-
Measure the baseline fluorescence ratio (F340/F380) using the fluorescence plate reader or microscope.
-
-
Acid Stimulation:
-
Prepare serial dilutions of acidic buffers.
-
Add 100 µL of the acidic buffer to the wells to achieve the final desired pH.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time to measure the intracellular calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the change in the F340/F380 ratio from baseline.
-
Normalize the data to the response of a known agonist (e.g., 10 mM aspartame) to allow for comparison across experiments.
-
Plot the normalized response as a function of pH to determine the pH-dependent activation curve.
-
Protocol 2: Assessment of Miraculin's Antagonist Activity
This protocol is designed to evaluate the inhibitory effect of miraculin on the activation of the hT1R2-hT1R3 receptor by other sweeteners at neutral pH.
Materials:
-
Same as Protocol 1, with the addition of various sweetener stock solutions (e.g., aspartame, sucralose, sucrose).
Procedure:
-
Cell Culture, Plating, and Calcium Indicator Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Miraculin Pre-incubation (or Co-application):
-
Prepare two sets of wells: one with and one without miraculin.
-
For the test condition, pre-incubate the cells with 30 nM miraculin in assay buffer (pH 7.4) for 10-30 minutes at room temperature.
-
-
Washing:
-
Gently wash the cells twice with assay buffer (pH 7.4).
-
-
Baseline Fluorescence Measurement:
-
Follow step 5 from Protocol 1.
-
-
Sweetener Stimulation:
-
Add a known concentration of a sweetener (e.g., 1 mM aspartame) in assay buffer (pH 7.4) to both sets of wells.
-
Record the fluorescence ratio (F340/F380) to measure the calcium response.
-
-
Data Analysis:
-
Compare the magnitude of the calcium response in the presence and absence of miraculin.
-
Calculate the percentage of inhibition caused by miraculin.
-
Visualizations
Signaling Pathway of Miraculin-Induced Sweet Taste
Caption: Miraculin activates the T1R2-T1R3 receptor at acidic pH, initiating a G-protein signaling cascade.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for measuring miraculin-induced sweet taste receptor activation using calcium imaging.
Logical Relationship of Miraculin's Dual Function
Caption: Miraculin's interaction with the sweet taste receptor results in distinct functional outcomes depending on pH.
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 3. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
Practical Guide to Miraculin (1-20) Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miraculin (1-20) is a 20-amino acid synthetic peptide corresponding to the N-terminal sequence of the taste-modifying protein, miraculin.[1] This peptide is a valuable tool for studying the mechanisms of sweet taste perception and for potential applications in drug development and food science. Proper preparation of Miraculin (1-20) solutions is critical for obtaining accurate and reproducible experimental results. This guide provides detailed protocols for the solubilization, storage, and handling of Miraculin (1-20), along with relevant technical data and a description of its mechanism of action.
Physicochemical Properties and Solubility
Miraculin (1-20) is an acidic peptide with a theoretical isoelectric point (pI) of 3.96 and a molecular weight of 2112.28 g/mol .[2] Its solubility is dependent on the solvent and pH. While specific quantitative solubility data is limited, general guidelines for acidic peptides can be followed. The peptide is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For biological assays, it has been successfully dissolved in buffered solutions such as Hank's Balanced Salt Solution (HBSS).
Data Presentation: Miraculin (1-20) Properties and Solution Stability
| Property | Value | Notes |
| Molecular Weight | 2112.28 g/mol | |
| Theoretical pI | 3.96 | Acidic peptide; more soluble in basic solutions. |
| Appearance | Lyophilized white powder | |
| Purity (HPLC) | >95% (typical) | Refer to the Certificate of Analysis for lot-specific data. |
| Solubility | ||
| DMSO | Soluble | A common solvent for creating stock solutions. |
| Water | Sparingly soluble | As an acidic peptide, solubility in neutral water is limited. |
| Buffers | Soluble in appropriate buffers (e.g., HBSS) | For cell-based assays, use of a buffer at or above neutral pH is recommended. |
| Storage | ||
| Lyophilized Powder | -20°C or colder | Store in a desiccator to prevent moisture absorption. Stable for several years under these conditions.[4] |
| Stock Solution (in DMSO) | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. Stable for up to 6 months at -80°C.[3] |
| Working Solution (in buffer) | Use immediately; can be stored at 4°C for short-term (up to a week) | For longer storage, aliquot and freeze at -20°C or colder. Peptides in solution are less stable than in lyophilized form.[5] |
| Stability | ||
| pH | More stable at slightly acidic to neutral pH (5-7) | Avoid strongly acidic (pH < 3) or basic (pH > 12) conditions which can cause degradation.[6] |
| Temperature | Sensitive to high temperatures | Prepare solutions at room temperature and store at recommended cold temperatures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Miraculin (1-20) Stock Solution in DMSO
Materials:
-
Lyophilized Miraculin (1-20) peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Miraculin (1-20) to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Volume (µL) = [Mass of peptide (mg) / 2112.28 ( g/mol )] * 100,000
-
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the vial for a few seconds to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM Miraculin (1-20) stock solution in DMSO
-
Sterile cell culture medium or desired buffer (e.g., HBSS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Miraculin (1-20) stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution with the appropriate sterile cell culture medium or buffer to achieve the desired final working concentration.
-
Important: To avoid precipitation and minimize solvent toxicity, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%.[3] For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause peptide degradation.
-
Application: Use the freshly prepared working solution immediately in your experiment.
Mechanism of Action and Signaling Pathway
Miraculin modifies taste perception by interacting with the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, TAS1R2 and TAS1R3.[5][7] Under neutral pH conditions, Miraculin acts as an antagonist. However, in an acidic environment, it becomes a potent agonist, eliciting a sweet taste sensation. The activation of the TAS1R2/TAS1R3 receptor initiates an intracellular signaling cascade.
Caption: Miraculin (1-20) signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing Miraculin (1-20) solutions for experimental use.
Caption: Workflow for Miraculin (1-20) solution preparation.
References
- 1. assays.cancer.gov [assays.cancer.gov]
- 2. Miraculin (1-20) peptide [novoprolabs.com]
- 3. biocat.com [biocat.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Miraculin (1-20) Purity and Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and yield optimization of the taste-modifying protein, Miraculin.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for Miraculin from its native source?
A1: Extraction of Miraculin from the pulp of Synsepalum dulcificum (miracle fruit) is most effective using a 0.5 M NaCl solution.[1][2][3] This method is advantageous as it produces a colorless extract with strong sweet-inducing activity, unlike earlier methods using alkaline extracts which resulted in deeply colored solutions that were difficult to purify.[1][2][3] Studies have shown that using 0.5 M NaCl can result in a total protein extraction that is four times higher than with Tris-HCl or phosphate (B84403) buffer saline.[4][5]
Q2: I am experiencing low yields of recombinant Miraculin from my expression system. What are the common causes and solutions?
A2: Low yields of recombinant Miraculin can stem from several factors, including suboptimal gene expression, protein insolubility, or inefficient purification. Here are some common issues and potential solutions:
-
Codon Usage: The codon usage of the Miraculin gene may not be optimized for your expression host. Synthesizing the gene with codon usage optimized for the host, such as tomato, has been shown to significantly increase protein accumulation.[6]
-
Expression Cassette: The choice of promoter and terminator sequences in your expression vector is crucial. For instance, in transgenic tomatoes, using the native Miraculin terminator (tMIR) resulted in higher mRNA expression and protein accumulation compared to the commonly used nopaline (B31955) synthase terminator (tNOS).[6]
-
Host System Selection: Miraculin has been expressed in various systems, including E. coli, yeast, and transgenic plants like tomato, lettuce, and strawberry.[7][8][9] The choice of host can significantly impact yield and post-translational modifications. For example, while E. coli can produce Miraculin, it lacks the glycosylation machinery which may be important for the stability and activity of the protein.[9]
-
Cultivation Conditions: For plant-based expression systems, optimizing cultivation conditions can enhance yield. For example, applying salt stress to transgenic tomato plants has been shown to increase the concentration of Miraculin in the fruit.[7] In carrot cell suspension cultures, treatment with hydrogen peroxide or sodium chloride can increase Miraculin gene expression fivefold.[10][11]
Q3: What are the recommended chromatography steps for achieving high-purity Miraculin?
A3: A multi-step chromatography approach is typically required to achieve high-purity Miraculin. The most common and effective sequence involves:
-
Ion-Exchange Chromatography: CM-Sepharose ion-exchange chromatography is often used as an initial purification step after extraction and ammonium (B1175870) sulfate (B86663) fractionation.[1][2]
-
Affinity Chromatography (Lectin): Since Miraculin is a glycoprotein, Concanavalin A (ConA)-Sepharose affinity chromatography is a highly effective step for purification.[1][2]
-
Affinity Chromatography (IMAC): Immobilized Metal Affinity Chromatography (IMAC) can be a powerful single-step or supplementary purification method, especially for recombinant Miraculin with a His-tag.[4][5][12] Even native Miraculin can be purified using IMAC due to exposed histidine residues.[13]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to confirm purity, RP-HPLC is often employed. A single, sharp peak on an RP-HPLC chromatogram is indicative of highly pure Miraculin.[1][2]
Troubleshooting Guides
Issue 1: Low Purity of Miraculin After Initial Purification Steps
If you are observing multiple bands on an SDS-PAGE gel or several peaks on your chromatogram after initial purification, consider the following:
| Potential Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Ensure the use of 0.5 M NaCl for extraction to minimize the co-extraction of colored contaminants.[1][3] |
| Suboptimal Chromatography Conditions | Optimize buffer pH and ionic strength for your ion-exchange column. For IMAC, ensure the pH of your binding buffer and crude extract is around 7.0 for optimal binding.[4][5] |
| Contaminating Proteins | Introduce an additional purification step. If you are using ion-exchange, consider adding a lectin affinity step (ConA-Sepharose) or vice versa.[1][2] |
Issue 2: Low Yield of Miraculin During IMAC Purification
Low recovery of Miraculin from an IMAC column can be frustrating. Here are some targeted troubleshooting steps:
| Parameter | Recommendation | Supporting Data |
| Binding Buffer | Use Tris-HCl as the binding buffer for higher purification performance compared to sodium phosphate or citrate-phosphate buffers.[4][5] | Studies have shown that Tris-HCl at pH 7.0 is the preferred binding buffer.[5] |
| pH of Crude Extract and Binding Buffer | The optimal pH for both the crude extract and the binding buffer is 7.0 to maximize the amount of Miraculin that binds to the Ni-NTA resin.[4][5] | The binding capacity of Miraculin to Ni-NTA is highest at pH 7.[5] |
| Elution Buffer | Use imidazole (B134444) as the eluting agent. A concentration of 300 mM imidazole is generally sufficient for effective elution.[4][5] | Optimal purification with IMAC has been achieved with 300 mM imidazole, resulting in a yield of 80.3% and purity of 97.5%.[4][5] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Native Miraculin
This protocol is adapted from Theerasilp and Kurihara (1988).[1][2]
-
Homogenize lyophilized miracle fruit pulp in water.
-
Centrifuge the homogenate and discard the supernatant.
-
Resuspend the pellet in 0.5 M NaCl solution and stir to extract Miraculin.
-
Centrifuge and collect the supernatant containing the crude Miraculin extract.
-
Perform ammonium sulfate fractionation on the crude extract.
-
Dialyze the precipitated protein against the starting buffer for ion-exchange chromatography.
-
Load the dialyzed sample onto a CM-Sepharose ion-exchange column.
-
Elute the bound proteins with a salt gradient.
-
Pool the active fractions and apply them to a Concanavalin A-Sepharose affinity column.
-
Elute the purified Miraculin using a gradient of methyl-α-D-glucoside.
-
Dialyze the final product and lyophilize for storage.
Visualizations
Caption: Workflow for the extraction and purification of native Miraculin.
Caption: Troubleshooting logic for low Miraculin yield during IMAC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growables.org [growables.org]
- 4. Optimization of conditions for the single step IMAC purification of miraculin from Synsepalum dulcificum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 6. High-level accumulation of recombinant miraculin protein in transgenic tomatoes expressing a synthetic miraculin gene with optimized codon usage terminated by the native miraculin terminator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miraculin Production Strains Development - Lifeasible [lifeasible.com]
- 9. Functional expression of miraculin, a taste-modifying protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale production of recombinant miraculin protein in transgenic carrot callus suspension cultures using air-lift bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aspartimide Formation in Miraculin (1-20) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during the solid-phase peptide synthesis (SPPS) of Miraculin (1-20).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2] During the base-mediated Fmoc deprotection step (typically with piperidine), the backbone amide nitrogen of the amino acid following the Asp residue attacks the Asp side-chain ester.[1][3] This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide.[3] This intermediate is unstable and can be opened by nucleophiles like piperidine (B6355638) or water, leading to several problematic impurities:
-
α- and β-peptides: The ring can open to form the desired α-peptide or an isomeric β-peptide where the peptide backbone continues from the side-chain carboxyl group.[1][4]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, resulting in D-Asp containing peptides.[1]
-
Piperidide Adducts: Piperidine can add to the aspartimide, forming α- and β-piperidide adducts.[1]
These side products often have the same mass as the target peptide and are notoriously difficult to separate by HPLC, leading to reduced yield and complex purification.[1]
Q2: Which sequences in Miraculin (1-20) are most susceptible to aspartimide formation?
A2: The peptide sequence for Miraculin (1-20) is H-Asp -Ser -Ala-Pro-Asn-Pro-Val-Leu-Asp -Ile-Asp -Gly -Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH.[5] The propensity for aspartimide formation is highly sequence-dependent. The most problematic motifs are:
-
Asp-Gly: The sequence at positions 11-12 (Asp-Gly ) is extremely susceptible due to the lack of steric hindrance from the glycine (B1666218) residue, allowing easy cyclization.[1][6]
-
Asp-Asn / Asp-Ser: The sequence at the N-terminus (Asp-Ser ) is also known to be prone to this side reaction.[3]
Q3: How can I detect aspartimide-related impurities in my crude peptide?
A3: Detecting these impurities can be challenging because the primary side products (α/β-peptides and racemized peptides) have the same molecular weight as the desired product. A common approach is to use LC-MS and look for characteristic signs:
-
Multiple Peaks with the Same Mass: The appearance of several peaks in the chromatogram that correspond to the same mass in the mass spectrum is a strong indicator.
-
Difficult Purification: If you observe broad peaks or peaks that are very difficult to resolve from the main product peak, aspartimide formation should be suspected.
-
Enzymatic Digestion: For definitive identification, the purified peptide can be subjected to enzymatic digestion followed by LC-MS analysis to pinpoint the location of the β-aspartyl linkage.
Q4: What are the main strategies to prevent aspartimide formation?
A4: There are three primary strategies to suppress or eliminate aspartimide formation:
-
Modification of Fmoc Deprotection Conditions: Using weaker bases or adding acidic modifiers to the deprotection solution can reduce the rate of the base-catalyzed side reaction.[1][4][7]
-
Use of Modified Aspartic Acid Derivatives: Incorporating Asp residues with bulky side-chain protecting groups provides steric hindrance that physically blocks the cyclization reaction.[4][7]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp completely prevents it from acting as a nucleophile, thus eliminating the possibility of cyclization.[1][6][7]
Troubleshooting Guide
Problem: My crude Miraculin (1-20) synthesis shows a high percentage of impurities with the same mass as the target peptide, especially after purification attempts.
This is a classic sign of aspartimide formation. The following solutions are presented in order of increasing complexity and cost.
Solution 1: Modify Fmoc Deprotection Conditions
This is the simplest and most cost-effective first step. By reducing the basicity of the Fmoc deprotection step, the rate of aspartimide formation can be significantly lowered.
-
Option A: Use a Weaker Base: Replace the standard 20% piperidine in DMF with a less basic solution, such as 20% piperazine (B1678402) in DMF or 5% dipropylamine (B117675) (DPA) in DMF.[1][7] While effective, deprotection times may need to be extended.
-
Option B: Add an Acidic Additive: Buffer the piperidine solution by adding a weak acid. A common and effective solution is to use 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1][7] Formic acid has also been shown to be an effective additive.[4][8][9]
Solution 2: Utilize Aspartic Acid with Bulky Side-Chain Protecting Groups
If modifying the deprotection conditions is insufficient, using a sterically hindered protecting group on the Asp side chain is a highly effective strategy. The standard tert-butyl (OtBu) group offers minimal steric protection.[1][2] For the Asp residues at positions 1, 9, and 11 in Miraculin (1-20), consider substituting Fmoc-Asp(OtBu)-OH with a derivative that provides more steric bulk.
-
Recommended Derivatives:
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester)
-
Fmoc-Asp(OBno)-OH (benzyloxymethyl ester)
-
These groups are designed to physically block the backbone amide from attacking the side-chain carbonyl, thereby preventing cyclization.[4][7]
Solution 3: Employ Backbone Protection for the Asp-Gly Motif
The Asp-Gly sequence at positions 11-12 is the most critical point for aspartimide formation. For this specific location, the most robust solution is to use a backbone-protected dipeptide.
-
Recommended Dipeptide: Fmoc-Asp(OtBu)-DmbGly-OH
In this building block, the glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group.[4][7] This protection removes the reactive lone pair of electrons on the amide nitrogen, completely preventing the intramolecular cyclization reaction.[7] The Dmb group is acid-labile and is conveniently removed during the final TFA cleavage step.[4]
Quantitative Data: Efficacy of Side-Chain Protecting Groups
The choice of side-chain protecting group has a dramatic impact on the suppression of aspartimide formation. The following table summarizes a comparative study on a model peptide containing a susceptible Asp-Gly sequence.
| Fmoc-Asp Derivative Used | Aspartimide Formation (% per cycle) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | High (not specified) | 18.2 |
| Fmoc-Asp(OMpe)-OH | Moderate (not specified) | 12.0 |
| Fmoc-Asp(OBno)-OH | ~0.1% | 0.8 |
| Data adapted from comparative tests on the scorpion toxin II model peptide (VKDGYI). |
Experimental Protocols
Protocol 1: Fmoc Deprotection with an Acidic Additive
-
Reagent Preparation: Prepare a solution of 20% piperidine (v/v) and 0.1 M HOBt in high-quality DMF.
-
Deprotection Step: After the coupling of an amino acid, wash the resin with DMF (3x).
-
Treatment: Treat the resin with the prepared deprotection solution for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Protocol 2: Coupling of Sterically Hindered Fmoc-Asp(OMpe/OBno)-OH
-
Resin Preparation: After Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (5x).
-
Activation: In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-Asp(OMpe/OBno)-OH derivative with a suitable coupling reagent (e.g., 3-5 eq. HATU or HBTU) and a base (e.g., 6-10 eq. DIPEA) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin (B49086) test to ensure completion.
-
Washing: Wash the resin with DMF (5x) before proceeding to the next deprotection step.
Protocol 3: Incorporation of Fmoc-Asp(OtBu)-DmbGly-OH Dipeptide
-
Resin Preparation: After Fmoc deprotection of the amino acid at position 10 (Ile), wash the resin thoroughly with DMF (5x).
-
Activation: Pre-activate 2-3 equivalents of the Fmoc-Asp(OtBu)-DmbGly-OH dipeptide with 2-3 equivalents of HATU and 4-6 equivalents of DIPEA in DMF.
-
Coupling: Add the activated dipeptide solution to the resin.
-
Reaction: Due to the steric hindrance of the Dmb group, allow for a longer coupling time (2-4 hours or overnight). Monitor for completion.
-
Washing: Wash the resin with DMF (5x) and proceed with the synthesis.
Protocol 4: Final Peptide Cleavage and Deprotection
-
Resin Preparation: After the final amino acid is coupled and deprotected, wash the resin with DMF (5x), followed by DCM (5x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Treat the resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[3] This will cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, Boc, Trt) as well as any backbone protecting groups (Dmb).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum before purification by HPLC.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Miraculin (1-20) peptide [novoprolabs.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Miraculin (1-20)" stability issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the Miraculin (1-20) peptide in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of the synthetic Miraculin (1-20) peptide?
A1: The Miraculin (1-20) peptide is a synthetic fragment corresponding to the first 20 amino acids of the N-terminus of the full Miraculin protein. Its key properties, based on commercially available data, are summarized below.
Q2: What is the recommended solvent for reconstituting lyophilized Miraculin (1-20)?
A2: Due to the peptide's acidic isoelectric point (pI ≈ 3.96), it will have minimal solubility in acidic buffers or pure water close to this pH.[1] It is recommended to reconstitute the peptide in a slightly basic, sterile buffer (e.g., PBS at pH 7.4 or 20 mM ammonium (B1175870) bicarbonate at pH 8.0) to ensure the peptide carries a net negative charge, which promotes solubility. For highly sensitive cellular assays, the presence of Trifluoroacetic acid (TFA) salts from purification may need to be considered, although they generally enhance solubility.[1]
Q3: My Miraculin (1-20) peptide is not dissolving or has precipitated out of solution. What should I do?
A3: This is a common issue, often related to the solution's pH relative to the peptide's isoelectric point (pI). At a pH near its pI (≈ 3.96), the peptide has a net neutral charge and is least soluble. Follow the troubleshooting workflow below. The primary solution is to ensure the pH of your solvent is at least 1-2 units away from the pI. A small amount of a gentle vortex or sonication can also aid dissolution, but avoid vigorous shaking which can cause aggregation.
Q4: How should I store stock solutions of Miraculin (1-20)?
A4: For long-term storage, vendor recommendations suggest keeping the lyophilized powder at -20°C.[2] Once reconstituted, it is critical to prevent degradation from repeated freeze-thaw cycles. Prepare aliquots of your stock solution in a suitable buffer (e.g., PBS, pH 7.4) and store them at -20°C or -80°C. For short-term use (up to a week), a refrigerated stock solution at 4°C may be acceptable, but stability should be verified.
Q5: What factors can affect the stability of Miraculin (1-20) in aqueous solutions?
A5: Several factors can impact the stability of the peptide in solution:
-
pH: The full-length Miraculin protein is most stable at an acidic pH of around 4 but loses activity below pH 3 and above pH 12.[3][4][5] While the peptide fragment may behave differently, it is crucial to avoid extreme pH values during storage and experiments.
-
Temperature: The full-length protein is thermolabile, with significant degradation observed after just 5 minutes at temperatures of 70-80°C.[6][7] For the peptide, it is recommended to keep solutions on ice during experiments and store them frozen for the long term.
-
Proteases: If working with cell lysates or other biological fluids, endogenous proteases can degrade the peptide. The addition of protease inhibitors is recommended.
-
Oxidation: The peptide sequence does not contain highly susceptible residues like Methionine or Cysteine, so oxidation is a lower concern compared to other peptides.
-
Adsorption: Peptides can adsorb to glass or plastic surfaces. Using low-protein-binding tubes can help mitigate this issue.
Quantitative Data Summary
Table 1: Properties of Synthetic Miraculin (1-20) Peptide
| Property | Value | Source |
| Sequence | H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH | [1][2][4] |
| Molecular Weight | ~2112.28 g/mol | [1] |
| Theoretical pI | 3.96 | [1] |
| Form | Lyophilized Powder | [1][2] |
| Recommended Storage | -20°C (Long-term), 2-8°C (Short-term, up to 6 months) | [2] |
Table 2: Stability Profile of Full-Length Miraculin Protein (for context)
| Condition | Observation | Source |
| pH Stability | Inactivated below pH 3 and above pH 12. Very stable at pH 4. | [3][4][5] |
| Thermal Stability | Inactivated above 100°C. ~70% activity loss after 5 min at 70-80°C. | [3][7] |
| Long-Term Storage | Activity unchanged for at least 6 months at 5°C in pH 4 acetate (B1210297) buffer. | [4][8] |
Troubleshooting and Experimental Workflows
Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving Miraculin (1-20).
pH and Peptide Solubility Relationship
Caption: Relationship between solution pH, peptide charge, and solubility.
Experimental Protocols
Protocol 1: Reconstitution and Storage of Miraculin (1-20)
Objective: To properly solubilize lyophilized Miraculin (1-20) peptide for experimental use and ensure stable long-term storage.
Materials:
-
Lyophilized Miraculin (1-20) peptide vial
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile reconstitution buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or ultrasonic bath
Methodology:
-
Pre-centrifugation: Before opening, centrifuge the vial of lyophilized peptide briefly (e.g., 20 seconds at 1,000 x g) to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the required volume of sterile, slightly basic buffer (pH > 7.0) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Initial Dissolution: Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking.
-
Check Solubility: Visually inspect the solution for any undissolved particles. If the peptide is not fully dissolved, proceed to the next step.
-
Assisted Dissolution (if needed):
-
Vortexing: Vortex the solution gently for 10-20 seconds.
-
Sonication: Alternatively, place the vial in a room temperature ultrasonic water bath for 2-5 minutes. Check for dissolution.
-
-
Aliquoting: Once the peptide is fully dissolved, immediately prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid wasting material.
-
Storage: Label the aliquots clearly with the peptide name, concentration, and date. Store them immediately at -20°C or -80°C for long-term stability.
Protocol 2: Assessing Peptide Stability by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the degradation of Miraculin (1-20) over time under specific storage conditions (e.g., different temperatures or buffers).
Workflow Diagram:
Caption: Experimental workflow for a peptide stability study using RP-HPLC.
Methodology:
-
Standard Preparation: Prepare a fresh stock solution of Miraculin (1-20) as described in Protocol 1. This will serve as your T=0 reference standard.
-
Sample Incubation: Dispense aliquots of the stock solution into separate vials for each condition (e.g., Buffer A at 4°C, Buffer B at 25°C).
-
Timepoint Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared stock solution onto an RP-HPLC system (e.g., C18 column).
-
Develop HPLC Method: Run a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to resolve the intact Miraculin (1-20) peptide from any impurities or degradation products. Monitor the elution profile using a UV detector at ~214 nm.
-
Data Acquisition: Record the chromatogram and integrate the peak area of the main peptide peak. This area represents 100% intact peptide at T=0.
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 3, 7, 14 days), retrieve one aliquot from each incubation condition.
-
Analysis of Timepoint Samples: Analyze each aliquot using the same HPLC method. Record the chromatogram and integrate the peak area of the intact peptide.
-
Calculation: Calculate the percentage of remaining peptide at each timepoint using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Visualization: Plot the % Remaining peptide versus time for each condition to visualize the degradation kinetics and determine the peptide's half-life under those conditions.
References
- 1. Miraculin (1-20) peptide [novoprolabs.com]
- 2. Miraculin (1-20) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 3. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growables.org [growables.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Miracle Fruit 2 | PDF | Protein Purification | High Performance Liquid Chromatography [scribd.com]
Technical Support Center: Refining HPLC Purification Methods for "Miraculin (1-20)"
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the High-Performance Liquid Chromatography (HPLC) purification of the peptide "Miraculin (1-20)".
Understanding "Miraculin (1-20)" Properties for HPLC
The "Miraculin (1-20)" peptide (Sequence: H-DSAPNPVLDIDGEKLRTGTN-OH) is a 20-amino acid peptide.[1] Its physicochemical properties are critical for developing a successful purification method.
| Property | Value | Implication for HPLC Purification |
| Molecular Weight | ~2112.24 Da | Suitable for standard reversed-phase columns. |
| Theoretical pI | 3.96 | The peptide is acidic and will carry a net negative charge at neutral pH. |
| GRAVY Score | -0.88 | This score indicates the peptide is hydrophilic .[1] This is a key challenge, as it may lead to poor retention on standard C18 columns, potentially eluting in or near the void volume.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when purifying Miraculin (1-20)? A1: The most frequent initial challenges include poor resolution between the target peptide and impurities, peak tailing or fronting, and, most notably for a hydrophilic peptide like Miraculin (1-20), a lack of retention on the column.[3][4] These issues often stem from a suboptimal choice of column chemistry, mobile phase composition, or gradient conditions.[4]
Q2: Which HPLC column is the best starting point for purifying Miraculin (1-20)? A2: While reversed-phase HPLC (RP-HPLC) with a C18 stationary phase is the most common choice for peptides, the hydrophilic nature of Miraculin (1-20) may cause it to elute too early.[4][5] A good starting point is a C18 column with a wide pore size (e.g., 300 Å), which is beneficial for peptides.[4] If retention is poor, consider columns with less hydrophobic stationary phases, such as C8, C4, or Phenyl-hexyl, to improve interaction.[4][6]
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase, and are there alternatives? A3: TFA is an ion-pairing agent that is added to both the aqueous and organic mobile phases (typically at 0.1%) to improve peak shape and resolution.[5][7] It works by forming a neutral ion pair with the charged groups on the peptide, which enhances interaction with the hydrophobic stationary phase. For applications sensitive to TFA, such as mass spectrometry (MS), formic acid (FA) is a common alternative, though it is a weaker ion-pairing agent and may result in broader peaks.
Q4: How does peptide length and sequence affect HPLC purification? A4: Longer peptides (>30 amino acids) can be more challenging to purify as they may co-elute with closely related impurities.[6] The specific amino acid sequence dictates the peptide's properties, such as hydrophobicity and secondary structure, which directly impact retention time and potential for aggregation.[8][9] The high content of polar and charged residues in Miraculin (1-20) contributes to its hydrophilic character.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of Miraculin (1-20).
Problem 1: Poor or No Retention (Peptide elutes in the void volume)
-
Question: My Miraculin (1-20) peptide is eluting very early in the gradient, with almost no retention on my C18 column. What should I do?
-
Answer: This is a common issue for hydrophilic peptides.[2][3] It occurs because the peptide has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.
-
Solution 1: Modify the Gradient: Start with a very low percentage of organic solvent (Acetonitrile, ACN). Instead of a typical 5% starting condition, try 0-2% ACN for the first few minutes to promote binding to the column.
-
Solution 2: Change the Stationary Phase: If modifying the gradient is insufficient, switch to a less hydrophobic column. A C8 or Phenyl-hexyl column can provide better retention for hydrophilic peptides.[6]
-
Solution 3: Check the Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phase A (water) and B (ACN).[7] The absence of an ion-pairing agent will drastically reduce the retention of peptides.
-
Problem 2: Poor Resolution or Co-eluting Peaks
-
Question: I see a main peak, but it's not well-separated from surrounding impurity peaks. How can I improve the resolution?
-
Answer: Poor resolution means the purification method is not adequately separating the target peptide from by-products of the synthesis (e.g., truncated or deletion sequences).
-
Solution 1: Flatten the Gradient: A steep gradient can cause peaks to elute too close together. After an initial "scouting" gradient to find the approximate elution point, run a much shallower gradient around that point.[10] For peptides, a slow increase of 0.5-1% ACN per minute is often effective.[7][10]
-
Solution 2: Optimize Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and change selectivity by lowering mobile phase viscosity and improving mass transfer.[11]
-
Solution 3: Explore Different Selectivity: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the stationary phase (e.g., from C18 to Phenyl-hexyl) can alter the elution order and improve the separation of difficult peaks.[6][10]
-
Problem 3: Asymmetric Peaks (Tailing or Fronting)
-
Question: My main peptide peak is not symmetrical. It shows significant tailing (or fronting). What causes this and how can I fix it?
-
Answer: Peak asymmetry compromises purity assessment and reduces the efficiency of fraction collection.
-
Peak Tailing (broader second half): Often caused by secondary interactions between the peptide and the silica (B1680970) backbone of the column packing, particularly with residual silanol (B1196071) groups.[12][13]
-
Peak Fronting (broader first half): This is typically a sign of column overload or poor sample solubility in the mobile phase.[12]
-
Solution: Reduce the mass of the peptide injected onto the column.[4][12] Ensure the peptide is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a solvent much stronger than the mobile phase (e.g., high organic content) will cause peak distortion.[2]
-
-
Quantitative Data Summary
Table 1: Typical RP-HPLC Starting Conditions for Miraculin (1-20) Purification
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 3-5 µm, 100-300 Å, 4.6 x 150 mm | C18, 5-10 µm, 300 Å, >20 mm ID | C18 is a standard starting point. 300 Å pore size is optimal for peptides.[4] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape.[7][16] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | ACN is a common organic modifier for peptide separations. |
| Flow Rate | ~1.0 mL/min | Varies with column diameter | Scaled from analytical to maintain linear velocity. |
| Gradient | 5-60% B over 20-30 min | 5-60% B over 20-30 min | A broad "scouting" gradient to determine retention time.[6] |
| Detection | 214 nm & 280 nm | 214 nm & 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (if present).[6] |
| Temperature | 30 - 45 °C | 30 - 45 °C | Elevated temperature can improve peak sharpness.[6][11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for Miraculin (1-20)
This protocol outlines a systematic approach to developing a purification method, starting from an analytical scale.
-
Sample Preparation:
-
Dissolve the crude lyophilized Miraculin (1-20) peptide in Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a minimal amount of ACN.
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant for injection.[6]
-
-
Column Equilibration:
-
Equilibrate the analytical column (e.g., C18, 4.6 x 150 mm) with the initial mobile phase composition (e.g., 98% A / 2% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Initial Scouting Run:
-
Inject a small amount of the crude peptide solution.
-
Run a broad, linear gradient (e.g., 2% to 80% B over 30 minutes).[17]
-
Monitor the chromatogram at 214 nm to determine the approximate percentage of Mobile Phase B at which the peptide elutes.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, more focused gradient. For example, if the peptide eluted at 35% B, a new gradient could be 25-45% B over 40 minutes (a slope of 0.5% B per minute). This will increase the resolution between the target peptide and closely eluting impurities.[10]
-
-
Scale-Up to Preparative HPLC:
-
Once the method is optimized on the analytical scale, transfer it to a preparative column of the same stationary phase chemistry.[16]
-
Adjust the flow rate and gradient times proportionally to the change in column volume to maintain a similar separation profile.
-
Calculate the maximum sample load for the preparative column to avoid peak fronting.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak.
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Confirm the identity and mass of the peptide in the pure fractions using mass spectrometry.
-
Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide powder.[7]
-
Visualizations
Caption: A troubleshooting workflow for common HPLC purification issues.
Caption: General experimental workflow for peptide purification by HPLC.
References
- 1. Miraculin (1-20) peptide [novoprolabs.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. peptide.com [peptide.com]
- 8. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 9. quora.com [quora.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromtech.com [chromtech.com]
- 14. hplc.eu [hplc.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
protocol modifications for enhanced "Miraculin (1-20)" activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the taste-modifying protein Miraculin. The focus is on protocol modifications to enhance its unique pH-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is Miraculin, and how does it modify taste?
Miraculin is a glycoprotein (B1211001) extracted from the fruit of Synsepalum dulcificum.[1][2] It does not taste sweet on its own but has the remarkable ability to make sour foods taste sweet.[2] This effect is pH-dependent; at a neutral pH, Miraculin binds to the sweet taste receptors (hT1R2-hT1R3) on the tongue without activating them, acting as an antagonist.[3][4] When the pH in the oral cavity drops (becomes acidic), Miraculin undergoes a conformational change and becomes a potent agonist of the sweet taste receptors, eliciting a strong sweet sensation.[1][3][4]
Q2: What is "Miraculin (1-20)"?
"Miraculin (1-20)" refers to a peptide fragment consisting of the first 20 amino acids of the N-terminus of the full-length Miraculin protein. While this peptide is commercially available for research purposes, there is limited published data on its taste-modifying activity compared to the full dimeric or tetrameric glycoprotein. The taste-modifying function of Miraculin is understood to be dependent on its complex three-dimensional structure, which allows it to bind to and activate the sweet taste receptor in a pH-dependent manner. Researchers should be aware that experimental results obtained with the full-length protein may not be applicable to this peptide fragment.
Q3: What is the optimal pH for Miraculin activity?
Miraculin's sweet-inducing activity is triggered in an acidic environment. The protein begins to activate the sweet taste receptors at a pH of around 6.5 and its activity increases as the pH decreases, with significant activity observed between pH 4.8 and 5.7.[5][6] At neutral pH (around 7.0 and above), it does not elicit a sweet taste and can even inhibit the perception of other sweeteners.[3][5]
Q4: How does temperature affect Miraculin's stability and activity?
Miraculin is a heat-sensitive protein. Studies have shown that its functionality significantly decreases when exposed to temperatures above 50°C.[7] For experimental purposes, it is crucial to maintain a temperature-controlled environment to preserve its activity. Long-term storage of Miraculin solutions should be at 4°C for short periods (up to a month) or frozen for longer durations.
Q5: Can Miraculin be produced recombinantly?
Yes, recombinant Miraculin has been successfully produced in various systems, including transgenic tomato plants.[8][9] The activity of recombinant Miraculin can be comparable to that of the native protein, provided that post-translational modifications, such as glycosylation, are appropriate.[9] When using recombinant Miraculin, it is essential to verify its activity and compare it to a native standard if possible.
Troubleshooting Guides
Issue 1: Low or No Miraculin Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of Assay Buffer | Miraculin is inactive at neutral pH. Ensure the final pH of your assay buffer after adding the acidic stimulus is within the optimal range (pH 4.8-5.7). Prepare a range of acidic buffers to test for optimal activation.[5][6] |
| Degraded Miraculin Protein | Miraculin is temperature-sensitive. Avoid repeated freeze-thaw cycles. Aliquot the protein upon receipt and store at -20°C or -80°C. When in solution, keep it on ice. Run a protein gel to check for degradation.[7] |
| Suboptimal Miraculin Concentration | The dose-response of Miraculin is concentration-dependent. Perform a concentration-response curve to determine the optimal concentration for your cell line and assay conditions. An EC50 value of approximately 0.44 nM has been reported at pH 5.0.[10] |
| Low Sweet Taste Receptor Expression | The cell line used may have low or inconsistent expression of the hT1R2-hT1R3 sweet taste receptors. Verify receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with stable and high expression of the receptors. |
| Interference from Assay Components | Some compounds can interfere with the assay. If using fluorescent dyes, be aware of potential quenching or autofluorescence from your test compounds. Consider using a luminescence-based assay to circumvent this issue.[11][12] |
Issue 2: High Background Signal in Calcium Imaging Experiments
| Possible Cause | Troubleshooting Steps |
| Problems with Calcium Indicator Dye | Optimize dye loading concentration and incubation time to ensure a good signal-to-noise ratio without causing cellular stress. Ensure complete de-esterification of AM esters by allowing sufficient incubation time. Use an anti-quenching agent if photobleaching is an issue.[13] |
| Cellular Stress | Maintain physiological conditions (temperature, pH) during the experiment to avoid spontaneous calcium signaling. Ensure the imaging medium is appropriate for the cells.[13] |
| Leaky Cell Membranes | Damaged or unhealthy cells can have high intracellular calcium. Ensure cells are healthy and not overgrown. Use a gentle touch when washing and adding reagents. |
Issue 3: Inconsistent Results in Sensory Panel Evaluations
| Possible Cause | Troubleshooting Steps |
| Individual Variation in Taste Perception | There is natural variation in taste sensitivity among individuals. Use a sufficiently large and diverse panel to obtain statistically significant results. Screen panelists for their ability to perceive basic tastes. |
| Carry-over Effects | The effect of Miraculin can last for over an hour. Ensure panelists have a sufficient washout period between samples. Provide panelists with neutral-tasting crackers and water to cleanse their palate. |
| Incorrect Sample Preparation | Ensure Miraculin and the acidic stimuli are prepared consistently and at the correct concentrations. The order of presentation of samples can also influence perception; randomize the order for each panelist. |
Quantitative Data Summary
Table 1: pH-Dependent Activity of Miraculin
| pH | Relative Response (%) | EC50 (nM) | Reference |
| 7.4 | Little to no response | - | [5] |
| 6.5 | Low response | - | [5] |
| 5.7 | ~50% of max response | - | [5] |
| 5.0 | High response | ~0.44 | [10] |
| 4.8 | Maximum response | - | [5] |
Table 2: Temperature Stability of Miraculin
| Temperature (°C) | Treatment Duration | Activity Loss (%) | Reference |
| >50 | - | Significant loss of functionality | [7] |
| 70 | 5 minutes | 70.5 | [14] |
| 80 | 5 minutes | 71.9 | [14] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Imaging Assay for Miraculin Activity
This protocol describes a method to measure the activation of the human sweet taste receptor (hT1R2-hT1R3) by Miraculin in response to an acidic stimulus using a calcium imaging assay.
Materials:
-
HEK293T cells stably expressing hT1R2-hT1R3 and a G-protein chimera (e.g., Gα16gust44)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well black-walled, clear-bottom plates
-
Miraculin stock solution
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
Acidic stimulus buffer (e.g., citric acid in HBSS, pH adjusted)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed the HEK293T cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Miraculin Incubation: Prepare dilutions of Miraculin in assay buffer. Remove the culture medium from the cells and wash once with assay buffer. Add the Miraculin solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a negative control with assay buffer only.
-
Dye Loading: Prepare the calcium indicator dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM with 0.02% Pluronic F-127 in assay buffer is common.[13] Remove the Miraculin solution, wash the cells gently with assay buffer, and then add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Washing: Gently remove the dye loading solution and wash the cells 2-3 times with assay buffer to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few minutes before adding the stimulus.
-
Stimulation and Measurement: Add the acidic stimulus buffer to the wells. Immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of fluorescence relative to the baseline (F/F₀). Plot the response against the Miraculin concentration to determine the EC50.
Protocol 2: Sensory Panel Evaluation of Miraculin's Taste-Modifying Activity
This protocol outlines a method for assessing the taste-modifying effect of Miraculin using a human sensory panel.
Materials:
-
Miraculin solution or tablets
-
Acidic food samples (e.g., lemon wedges, unsweetened yogurt, sour candy)
-
Neutral food samples (as controls, e.g., water, plain crackers)
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Rating scales (e.g., 15-cm line scale from "not sweet" to "very sweet" and "not sour" to "very sour")
-
Human volunteers (panelists)
Methodology:
-
Panelist Recruitment and Training: Recruit a panel of volunteers. Train them on the use of the rating scales and the procedure of the test.
-
Baseline Tasting: In the first session, have the panelists taste the food samples and rate their sweetness and sourness on the provided scales. This serves as the baseline measurement.
-
Miraculin Administration: In the second session, administer a standardized dose of Miraculin to each panelist. Instruct them to let it dissolve and coat their tongue for a few minutes.
-
Post-Miraculin Tasting: After the Miraculin has been administered, present the same set of food samples to the panelists in a randomized order. Ask them to taste each sample and rate its sweetness and sourness.
-
Data Analysis: For each food sample, compare the average sweetness and sourness ratings before and after Miraculin administration. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference.
Visualizations
Caption: Miraculin Signaling Pathway.
Caption: Cell-Based Assay Workflow.
References
- 1. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. nwnoggin.org [nwnoggin.org]
- 7. tropentag.de [tropentag.de]
- 8. researchgate.net [researchgate.net]
- 9. Genetically stable expression of functional miraculin, a new type of alternative sweetener, in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
addressing variability in "Miraculin (1-20)" experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving Miraculin. The information is tailored for researchers, scientists, and drug development professionals working with this unique taste-modifying glycoprotein (B1211001).
Frequently Asked Questions (FAQs)
Q1: What is Miraculin and how does it work?
A1: Miraculin is a glycoprotein extracted from the fruit of Synsepalum dulcificum.[1][2] It is a taste modifier, meaning it doesn't taste sweet on its own but alters the perception of sour tastes to sweet.[1][2][3] The mechanism involves Miraculin binding to the human sweet taste receptor, hT1R2-hT1R3.[3][4][5][6][7] At a neutral pH, Miraculin acts as an antagonist to this receptor.[5][7][8][9] However, in the presence of acid (low pH), Miraculin undergoes a conformational change and becomes an agonist, activating the sweet taste receptor and causing sour foods to be perceived as sweet.[2][3][4][5][7][8][9]
Q2: What are the common sources of variability in Miraculin experiments?
A2: Variability in experimental outcomes with Miraculin can arise from several factors:
-
Physicochemical Properties of Miraculin: Purity, structural integrity (dimeric vs. other forms), and post-translational modifications (glycosylation) of the protein can differ between batches.
-
Experimental Conditions: pH, temperature, and buffer composition are critical variables that can significantly impact Miraculin's activity.
-
Assay Protocol: The concentration of Miraculin used, the duration of its contact with taste receptors (or cells in vitro), and the nature of the acidic stimulus can all influence the results.[1]
-
Biological System: In vivo studies can be affected by individual differences in taste sensitivity and salivary composition.[4] In vitro assays may see variability due to cell line differences and passage number.
-
Miraculin Stability and Storage: As a protein, Miraculin is susceptible to degradation if not stored under appropriate conditions, leading to a loss of activity.
Q3: What is the optimal pH for Miraculin activity?
A3: Miraculin's taste-modifying effect is strictly pH-dependent. It is inactive at neutral pH but becomes activated in an acidic environment. The optimal pH range for its sweet-inducing activity is typically between 4.8 and 6.5.[2][4] Miraculin is reported to be inactivated at pH below 3 and above 12.[1][4]
Q4: How stable is Miraculin and what are the recommended storage conditions?
A4: Miraculin is a relatively heat-stable protein but is sensitive to high temperatures and extreme pH. It can be denatured and permanently inactivated at temperatures above 100°C.[4] For long-term storage, it is recommended to store Miraculin preparations at low temperatures. One source suggests that it can be freeze-dried and stored at -20°F for up to six months.[4] Another indicates stability for more than 6 months at 5°C and pH 4.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low taste-modifying activity observed. | Inactive Miraculin: The protein may have been denatured due to improper storage (high temperature, extreme pH). | Verify the storage conditions of your Miraculin stock. If possible, test the activity of a new, properly stored batch. |
| Incorrect pH: The pH of the assay system may not be within the optimal range for Miraculin activation (pH 4.8-6.5). | Measure and adjust the pH of your solutions to be within the active range for Miraculin. | |
| Insufficient Miraculin Concentration: The concentration of Miraculin may be too low to elicit a detectable effect. | Perform a dose-response experiment to determine the optimal concentration for your specific assay. A concentration of at least 4*10⁻⁷ mol/L held in the mouth for about 3 minutes has been noted for maximum sweetness.[1] | |
| Insufficient Contact Time: The duration of exposure of the taste receptors (or cells) to Miraculin may be too short. | Increase the incubation time of Miraculin with the biological system to ensure adequate binding to the sweet taste receptors. | |
| High variability between experimental replicates. | Inconsistent pH: Minor variations in pH between samples can lead to significant differences in Miraculin activity. | Use calibrated pH meters and freshly prepared buffers. Ensure precise pH control in all experimental steps. |
| Temperature Fluctuations: Changes in temperature during the experiment can affect protein stability and binding kinetics. | Maintain a constant and controlled temperature throughout the experiment. | |
| Inhomogeneous Miraculin Solution: The Miraculin solution may not be well-mixed, leading to concentration differences between aliquots. | Gently vortex or pipette the Miraculin stock solution before each use to ensure homogeneity. Avoid vigorous shaking which could denature the protein. | |
| Inter-individual Variation (in vivo studies): Human subjects have inherent differences in taste perception and saliva composition.[4] | Increase the number of subjects to improve statistical power. Screen subjects for baseline taste sensitivity. | |
| Unexpected antagonist effect observed. | Neutral pH: At neutral pH, Miraculin can act as an antagonist to the sweet taste receptor, inhibiting the response to other sweeteners.[5][7][8][9] | Ensure the experimental pH is acidic to observe the agonistic (sweet-inducing) effect. If studying antagonism, maintain a neutral pH. |
Data Presentation
Table 1: Physicochemical Properties of Miraculin
| Property | Value | Reference(s) |
| Molecular Weight | 24,000 - 45,000 Da | [4] |
| ~24.6 kDa (glycoprotein) | [1] | |
| ~28 kDa | [10][11] | |
| Composition | Homodimeric glycoprotein | [4][7][11] |
| 191 amino acids per subunit | [1][4] | |
| Contains carbohydrates (glucosamine, mannose, fucose, xylose, galactose) | [1][4] | |
| Optimal pH for Activity | < 6.5 | [4] |
| 4.8 - 6.5 | [2] | |
| Inactivation pH | < 3 and > 12 | [1][4] |
| Thermal Inactivation | > 100 °C | [4] |
Table 2: Factors Influencing Miraculin's Taste-Modifying Activity
| Factor | Effect on Activity | Notes | Reference(s) |
| pH | Critical determinant of agonist vs. antagonist behavior. | Agonist at acidic pH (<6.5), antagonist at neutral pH. | [4][5][7][8][9] |
| Temperature | High temperatures cause irreversible denaturation and loss of activity. | Inactivated above 100°C. | [4] |
| Concentration | Activity is dose-dependent. | Higher concentrations generally lead to a stronger effect, up to a saturation point. | [1] |
| Contact Time | Longer contact time with taste receptors enhances the effect. | A contact time of about 3 minutes has been suggested for maximum effect. | [1] |
| Acid Type | The specific acid used can influence the intensity of the perceived sweetness. | [8] | |
| Individual Variation | Genetic differences in taste receptors can lead to varied responses. | Intrapersonal variations in taste sensitivity have been noted. | [4] |
Experimental Protocols
Key Experiment: In Vitro Cell-Based Assay for Miraculin Activity
This protocol is a generalized representation based on descriptions of cell-based assays used to quantify Miraculin's activity.[5][9]
-
Cell Culture:
-
Use a stable cell line expressing the human sweet taste receptor (hT1R2-hT1R3) and a suitable G-protein chimera (e.g., Gα16-gust44).
-
Culture the cells in the recommended medium and conditions until they reach the desired confluency for the assay.
-
-
Cell Preparation:
-
Seed the cells into a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow overnight.
-
-
Miraculin Incubation:
-
Prepare a stock solution of purified Miraculin in a neutral pH buffer.
-
Wash the cells with a neutral pH assay buffer.
-
Pre-incubate the cells with a working concentration of Miraculin (e.g., 30 nM) for a defined period (e.g., 1 hour) at a controlled temperature.[5]
-
-
Calcium Imaging:
-
During the last 30-60 minutes of Miraculin incubation, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye and Miraculin.
-
-
Acid Stimulation and Data Acquisition:
-
Use a fluorescence plate reader to measure the baseline fluorescence ratio.
-
Stimulate the cells by adding an acidic buffer (e.g., pH 5.0).
-
Record the change in fluorescence intensity over time. An increase in the fluorescence ratio indicates an influx of intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (ΔF) for each well.
-
Compare the response of Miraculin-treated cells to control cells (no Miraculin) to determine the specific activation by Miraculin.
-
A dose-response curve can be generated by testing a range of Miraculin concentrations.
-
Visualizations
Caption: Miraculin's pH-dependent signaling pathway.
Caption: A generalized workflow for an in vitro Miraculin activity assay.
Caption: A logical troubleshooting guide for Miraculin experiments.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sour, Sweet, then Gone: How Miracle Fruit tricks your tastebuds — BITE [uchicagobite.com]
- 4. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Human sweet taste receptor mediates acid-induced sweetness of miraculin | Semantic Scholar [semanticscholar.org]
- 7. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nwnoggin.org [nwnoggin.org]
- 10. researchgate.net [researchgate.net]
- 11. Miraculin - Proteopedia, life in 3D [proteopedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Taste-Modifying Proteins: Evaluating Synthetic "Miraculin (1-20)"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of taste-modifying proteins, with a central focus on the synthetic peptide "Miraculin (1-20)." While full-length Miraculin, a glycoprotein (B1211001) from the miracle fruit (Synsepalum dulcificum), is well-documented for its ability to make sour stimuli taste sweet, the functional activity of its synthetic N-terminal 20-amino acid fragment, "Miraculin (1-20)," remains to be scientifically validated in peer-reviewed literature. This guide will objectively present the known activities of full-length Miraculin and a comparable taste-modifying protein, Curculin, while contextualizing the current understanding and data gap concerning "Miraculin (1-20)."
Introduction to Taste-Modifying Proteins
Taste-modifying proteins are a unique class of macromolecules that alter the perception of taste. Miraculin, for instance, does not elicit a sweet taste on its own but binds to the sweet taste receptors on the tongue.[1][2] In the presence of acid (low pH), the conformation of the Miraculin-receptor complex is thought to change, activating the sweet taste signaling pathway and causing sour foods to be perceived as sweet.[3][4] This remarkable property has garnered interest for applications in food science and medicine, particularly as a potential sugar substitute.
Another notable taste-modifying protein is Curculin, which not only possesses taste-modifying properties similar to Miraculin but also has an intrinsically sweet taste.[5]
Comparative Analysis of Taste-Modifying Proteins
This section compares the known biological activities of full-length Miraculin and Curculin. Due to the absence of published experimental data on the biological activity of synthetic "Miraculin (1-20)," it is included here from a theoretical standpoint, representing the N-terminal sequence of the mature Miraculin protein.
| Feature | Full-Length Miraculin | Curculin | Synthetic "Miraculin (1-20)" |
| Primary Function | Taste-modification (sour to sweet)[1][2] | Taste-modification and inherent sweetness[5] | Not experimentally validated |
| Mechanism of Action | pH-dependent agonist of the T1R2-T1R3 sweet taste receptor[3][4] | Interacts with the T1R2-T1R3 sweet taste receptor[5] | Unknown |
| Optimal pH for Activity | Acidic (pH < 6.5) | Not strictly pH-dependent for its sweet taste | Unknown |
| Structure | Glycoprotein, homodimer[6] | Protein, heterodimer[5] | 20-amino acid peptide |
| Amino Acid Sequence | 191 amino acids[6] | Two subunits of 114 amino acids each[5] | DSAPNPVLDIDGEKLRTGTN[7] |
Signaling Pathway of Miraculin
The taste-modifying effect of Miraculin is initiated by its interaction with the heterodimeric G-protein coupled receptor T1R2-T1R3, which is responsible for sweet taste perception. At a neutral pH, Miraculin binds to the receptor without activating it, acting as an antagonist. However, in an acidic environment, a conformational change is induced, leading to the activation of the receptor and the downstream signaling cascade that results in the perception of sweetness.
Experimental Protocols for Validation
To validate the biological activity of a taste-modifying compound like synthetic "Miraculin (1-20)," a combination of in vitro and sensory evaluation methods is essential.
In Vitro Validation: Cell-Based Sweet Taste Receptor Activation Assay
This assay quantitatively measures the ability of a compound to activate the human sweet taste receptor.
Principle: HEK293 cells are engineered to express the human sweet taste receptor (T1R2/T1R3) and a G-protein alpha subunit (e.g., Gα16/gust44) that couples receptor activation to an increase in intracellular calcium ([Ca²⁺]i). This increase in [Ca²⁺]i is measured using a calcium-sensitive fluorescent dye.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Co-transfect the cells with expression plasmids for human T1R2, T1R3, and a suitable G-protein alpha subunit using a lipid-based transfection reagent.
-
Seed the transfected cells into a 96-well black-walled, clear-bottom plate and incubate for 24-48 hours.
-
-
Calcium Assay:
-
Wash the cells with a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare test solutions of "Miraculin (1-20)" and control compounds (full-length Miraculin, Curculin, and a known sweet agonist like sucrose) at various concentrations in an acidic buffer (e.g., pH 4.8) and a neutral buffer (pH 7.4).
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test solutions to the wells and immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the activation of the sweet taste receptor.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a positive control (e.g., a saturating concentration of sucrose).
-
Generate dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.
-
In Vivo Validation: Sensory Panel Evaluation
Principle: A trained sensory panel evaluates the taste-modifying properties of the compound in a controlled environment.
Detailed Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals who are non-smokers and have no known taste or smell disorders.
-
Train the panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Familiarize the panelists with the taste-modifying effect using a known compound like full-length Miraculin.
-
-
Test Procedure:
-
Panelists rinse their mouths with water to cleanse their palate.
-
They are given a solution of the test compound ("Miraculin (1-20)") or a placebo to hold in their mouths for a specified time (e.g., 2 minutes) and then expectorate.
-
Panelists then taste a sour solution (e.g., 0.02 M citric acid) and rate its perceived sweetness and sourness on a labeled magnitude scale (e.g., from 0 to 100).
-
A sufficient waiting period and palate cleansing with water and unsalted crackers are required between samples to avoid carry-over effects.
-
The procedure is repeated for control compounds (full-length Miraculin and Curculin).
-
-
Data Analysis:
-
Collect the intensity ratings for sweetness and sourness for each compound.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the perceived sweetness and sourness between the test compound and the placebo.
-
Conclusion
The full-length glycoprotein Miraculin has a well-established and scientifically validated ability to modify taste perception through a pH-dependent interaction with the sweet taste receptor T1R2-T1R3. Curculin serves as another example of a protein with both taste-modifying and inherent sweet properties.
The synthetic peptide "Miraculin (1-20)" represents the N-terminal 20 amino acids of the mature Miraculin protein.[8][9] While intriguing as a potential minimalist active fragment, there is currently a lack of published, peer-reviewed experimental data to validate its biological activity . The protocols outlined in this guide provide a robust framework for the systematic evaluation of "Miraculin (1-20)" to determine if it possesses taste-modifying properties comparable to its parent protein. Such research is crucial to substantiate any claims of its activity and to unlock its potential for applications in the food and pharmaceutical industries. Until such data is available, any claims regarding the biological activity of synthetic "Miraculin (1-20)" should be treated with caution by the scientific community.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties [frontiersin.org]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. Miraculin (1-20) peptide [novoprolabs.com]
- 8. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit [pubmed.ncbi.nlm.nih.gov]
- 9. growables.org [growables.org]
A Comparative Guide: Full-Length Miraculin vs. the N-Terminal Peptide Miraculin (1-20)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the full-length miraculin protein and its synthetic N-terminal fragment, Miraculin (1-20). While extensive research has elucidated the structure and function of the native protein, experimental data on the isolated Miraculin (1-20) peptide is notably absent in the current scientific literature. This comparison, therefore, summarizes the known properties of both molecules, highlighting the established biological activity of the full-length protein and the current lack of functional data for its N-terminal fragment.
Executive Summary
Full-length miraculin is a well-characterized glycoprotein (B1211001) with the unique ability to modify taste perception, making sour stimuli taste sweet. This activity is dependent on its dimeric or tetrameric structure and a pH-sensitive conformational change that allows it to activate the sweet taste receptor T1R2-T1R3. In contrast, Miraculin (1-20) is a synthetic peptide representing the first 20 amino acids of the full-length protein. There is currently no published experimental data demonstrating that this isolated peptide possesses taste-modifying activity or the ability to bind to and activate the sweet taste receptor. Therefore, any potential biological activity of Miraculin (1-20) remains speculative.
Structural and Functional Properties
A summary of the key structural and functional characteristics of full-length miraculin and Miraculin (1-20) is presented in the table below.
| Feature | Full-Length Miraculin | Miraculin (1-20) |
| Molecular Composition | Glycoprotein, homodimer of 191 amino acid monomers.[1] | Synthetic peptide. |
| Sequence | Full 191 amino acid sequence.[1] | DSAPNPVLDIDGEKLRTGTN |
| Molecular Weight | Approximately 24.6 kDa for the monomer.[2] | 2112.28 Da |
| Structure | Active as a homodimer or tetramer.[3] | Presumed linear peptide. |
| Taste-Modifying Activity | Yes, converts sour to sweet taste.[4] | No published evidence of activity. |
| Mechanism of Action | pH-dependent agonist of the T1R2-T1R3 sweet taste receptor.[4][5] | Unknown, no published evidence of receptor interaction. |
| Glycosylation | Yes, contains N-linked glycans. | No. |
Detailed Comparison
Full-Length Miraculin: A pH-Dependent Taste Modifier
Full-length miraculin, a glycoprotein extracted from the fruit of Synsepalum dulcificum, is renowned for its remarkable taste-modifying properties.[6] It is tasteless at neutral pH but induces a sweet taste sensation in the presence of acids.[4] This unique function is attributed to its complex structure and its interaction with the human sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins.[5][6]
The active form of miraculin is a homodimer, and it can further associate into a tetramer, both of which exhibit taste-modifying activity.[3] The protein binds to the sweet taste receptor at neutral pH without activating it, effectively acting as an antagonist.[4][5] Upon exposure to an acidic environment (low pH), the protein undergoes a conformational change, which is thought to be mediated by the protonation of key histidine residues.[1] This change transforms miraculin into an agonist, activating the T1R2-T1R3 receptor and eliciting a sweet taste signal.[4][5] The N-terminal domain of the T1R2 receptor subunit has been identified as a crucial region for the interaction with miraculin.[5]
Miraculin (1-20): An Uncharacterized N-Terminal Fragment
Miraculin (1-20) is a synthetic peptide that corresponds to the initial 20 amino acids of the N-terminus of the mature miraculin protein. While this peptide is commercially available for research purposes, a thorough review of the scientific literature reveals a lack of studies investigating its functional properties. There are no published reports that provide experimental evidence for its taste-modifying activity, its ability to bind to the T1R2-T1R3 receptor, or its capacity to induce a sweet taste sensation under acidic conditions.
Based on the current understanding of miraculin's structure-function relationship, it is highly improbable that the isolated Miraculin (1-20) peptide would exhibit the same activity as the full-length protein. The taste-modifying function of miraculin is dependent on its three-dimensional dimeric structure, which is necessary for the correct presentation of the binding interface to the taste receptor and for the pH-dependent conformational change. A short, linear peptide like Miraculin (1-20) would not possess this complex tertiary and quaternary structure.
Experimental Protocols
As there is no available experimental data for Miraculin (1-20), this section focuses on the methodologies used to characterize the full-length miraculin protein.
Purification of Full-Length Miraculin
A common method for purifying miraculin from the pulp of miracle fruit involves the following steps:
-
Extraction: The fruit pulp is homogenized in a buffer solution, often containing 0.5 M NaCl, to solubilize the protein.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to precipitation with ammonium sulfate to enrich the protein fraction.
-
Ion-Exchange Chromatography: The enriched fraction is then loaded onto a cation-exchange column (e.g., CM-Sepharose) and eluted with a salt gradient to separate proteins based on their charge.
-
Affinity Chromatography: Further purification can be achieved using concanavalin (B7782731) A-Sepharose affinity chromatography, which binds to the carbohydrate moieties of the glycoprotein.
-
Purity Assessment: The purity of the final sample is typically assessed by techniques such as reverse-phase high-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
In Vitro Taste Receptor Activation Assay
The activity of miraculin can be quantified using a cell-based assay that measures the activation of the T1R2-T1R3 sweet taste receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells are engineered to co-express the human T1R2 and T1R3 receptor subunits.
-
Calcium Imaging: These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are first incubated with miraculin at a neutral pH. Subsequently, the pH of the buffer is lowered by the addition of an acid (e.g., citric acid).
-
Data Acquisition: An increase in intracellular calcium concentration upon acidification, detected as a change in fluorescence, indicates receptor activation. This provides a quantitative measure of miraculin's agonist activity at low pH.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of full-length miraculin and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of full-length miraculin.
Caption: Experimental workflow for miraculin purification and characterization.
Conclusion
Full-length miraculin is a fascinating protein with a well-documented, pH-dependent taste-modifying activity that is intrinsically linked to its dimeric structure and its interaction with the sweet taste receptor. In stark contrast, the synthetic N-terminal peptide, Miraculin (1-20), remains functionally uncharacterized in the scientific literature. Based on the current understanding of protein structure and function, it is unlikely that this short peptide would replicate the complex biological activity of the native protein. Researchers and drug development professionals should be aware of this critical distinction and the lack of empirical evidence for any taste-modifying properties of Miraculin (1-20). Future studies are required to determine if this or other fragments of miraculin have any biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular modelling of miraculin: Structural analyses and functional hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic N-Terminus: A Comparative Analysis of Miraculin and Other Taste-Modifying Peptides
For researchers, scientists, and drug development professionals, the quest for novel taste modifiers offers immense potential in food science and therapeutics. This guide provides a detailed comparison of Miraculin, with a focus on its N-terminal sequence (1-20), against other notable taste-modifying peptides. While experimental data on the isolated Miraculin (1-20) peptide is currently unavailable in scientific literature, this analysis will proceed by comparing the well-characterized full-length Miraculin protein with another prominent taste-modifying protein, Curculin (also known as Neoculin).
Executive Summary
Miraculin, a glycoprotein (B1211001) from the fruit of Synsepalum dulcificum, is renowned for its ability to make sour stimuli taste sweet. This effect is pH-dependent and mediated by the sweet taste receptor hT1R2-hT1R3. Curculin, a protein from Curculigo latifolia, also possesses taste-modifying properties, converting sour to sweet, but notably, is also sweet on its own at neutral pH. This key difference in intrinsic taste and the pH dependency of their activities forms the primary basis of their comparison. The functional significance of specific domains, particularly the N-terminal region of Miraculin, remains an area of active investigation, though currently, no studies have confirmed the taste-modifying activity of the Miraculin (1-20) peptide in isolation.
Comparative Data of Miraculin and Curculin
| Feature | Miraculin | Curculin (Neoculin) |
| Source | Synsepalum dulcificum (Miracle Berry) | Curculigo latifolia |
| Intrinsic Taste at Neutral pH | Tasteless[1] | Sweet[2] |
| Taste-Modifying Effect | Converts sour taste to sweet taste[1][2] | Converts sour taste to sweet taste[2] |
| Mechanism of Action | Acts as an antagonist to the hT1R2-hT1R3 receptor at neutral pH and an agonist at acidic pH[3][4] | Activates the hT1R2-hT1R3 receptor, with enhanced sweetness at acidic pH |
| Active Form | Dimer and Tetramer[1] | Dimer[2] |
| Key Residues for Activity | Histidine residues (implicated in pH-sensing) | Not explicitly detailed in the same manner as Miraculin |
| Glycosylation | Yes, important for full activity | Yes |
Experimental Protocols
Sensory Evaluation of Taste-Modifying Proteins
Objective: To quantify the taste-modifying effect of Miraculin and Curculin on human subjects.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to recognize and rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) using standard solutions (e.g., sucrose (B13894) for sweet, citric acid for sour).
-
Baseline Measurement: Panelists rinse their mouths with deionized water. They are then presented with a sour solution (e.g., 0.02 M citric acid) and asked to rate its sourness and any other perceived taste intensity on a labeled magnitude scale (LMS).
-
Application of Taste Modifier:
-
Miraculin: Panelists hold a solution containing a specific concentration of purified Miraculin (e.g., 10 µg/mL in a suitable buffer) in their mouths for a defined period (e.g., 3 minutes) without swallowing, ensuring complete coating of the tongue. They then expectorate the solution.
-
Curculin: A similar procedure is followed with a Curculin solution.
-
-
Post-Application Measurement: After a short interval (e.g., 1 minute), panelists are again presented with the sour solution (0.02 M citric acid) and asked to rate the perceived sweetness and sourness intensity on the LMS.
-
Data Analysis: The change in taste perception (decrease in sourness and increase in sweetness) is statistically analyzed to compare the efficacy of the two proteins.
Receptor Binding and Activation Assay
Objective: To measure the interaction and activation of the hT1R2-hT1R3 sweet taste receptor by Miraculin and Curculin in a cell-based assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding the human sweet taste receptor subunits, hT1R2 and hT1R3, and a promiscuous G-protein (e.g., Gα16-gust44) that couples the receptor activation to an intracellular calcium release.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
The baseline fluorescence of the cells is recorded.
-
For Miraculin:
-
At neutral pH (e.g., 7.4) , cells are first incubated with Miraculin and then stimulated with a known sweet agonist (e.g., sucrose). The change in fluorescence is measured to assess the antagonistic effect.
-
At acidic pH (e.g., 5.0) , cells are incubated with Miraculin, and the change in fluorescence is measured to assess the agonistic effect.
-
-
For Curculin: The same procedure is followed, with measurements taken at both neutral and acidic pH to determine its agonistic activity under both conditions.
-
-
Data Analysis: The fluorescence intensity changes are quantified to determine the dose-response curves and the half-maximal effective concentration (EC50) for receptor activation, allowing for a quantitative comparison of the potency of Miraculin and Curculin.
Signaling Pathways and Experimental Workflows
The taste-modifying effects of both Miraculin and Curculin are initiated by their interaction with the hT1R2-hT1R3 sweet taste receptor, a G-protein coupled receptor (GPCR).
Caption: Signaling pathway of taste-modifying proteins.
The experimental workflow for comparing these peptides involves a multi-step process from sample preparation to data analysis.
Caption: Experimental workflow for peptide comparison.
Conclusion
While the specific taste-modifying activity of the Miraculin (1-20) peptide remains to be elucidated, a comparative analysis of the full-length Miraculin and Curculin proteins reveals distinct functional profiles. Miraculin's unique pH-dependent switch from an antagonist to an agonist of the sweet taste receptor presents a fascinating mechanism for taste modification. In contrast, Curculin's intrinsic sweetness, which is further enhanced in acidic conditions, offers a different modality for taste modulation. Future research focused on delineating the functional roles of specific domains within these proteins, including the N-terminus of Miraculin, will be crucial for the rational design of novel and potent taste-modifying agents for various applications in the food and pharmaceutical industries.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties [frontiersin.org]
- 3. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the action of miraculin, a taste-modifying protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Sweetness-Inducing Mechanism: A Comparative Guide to Miraculin's Interaction with Sweet Taste Receptor Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of miraculin with various sweet taste receptor mutants. As research into taste modulation and sugar alternatives intensifies, understanding the molecular interactions between taste-modifying proteins and their receptors is paramount. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in studying miraculin's unique taste-altering properties.
Note on "Miraculin (1-20)": Publicly available scientific literature does not contain specific studies on a fragment of miraculin designated as "Miraculin (1-20)". The data and protocols presented herein pertain to the full-length miraculin protein and its interaction with the human sweet taste receptor, a heterodimer of T1R2 and T1R3 subunits.
Quantitative Data Summary
Miraculin's taste-modifying activity is initiated by its binding to the human sweet taste receptor (hT1R2-hT1R3). At neutral pH, miraculin acts as an antagonist, but at an acidic pH (below 6.5), it becomes a potent agonist, eliciting a sweet taste sensation from sour stimuli.[1][2] The following table summarizes the quantitative and qualitative data from cross-reactivity studies of miraculin with wild-type and mutant sweet taste receptors.
| Receptor/Construct | Ligand | Assay Type | Key Findings | Quantitative Data (EC50) | Reference |
| hT1R2-hT1R3 | Miraculin | Cell-based Calcium Imaging | pH-dependent activation; agonist at acidic pH, antagonist at neutral pH. | ~0.44 nM (at pH 5.0) | [1] |
| mT1R2-mT1R3 | Miraculin | Cell-based Calcium Imaging | No response to acidic stimulation after miraculin preincubation. | Not responsive | [1] |
| hT1R2-mT1R3 | Miraculin | Cell-based Calcium Imaging | Responded to miraculin at acidic pH. This suggests the human T1R2 subunit is crucial for miraculin's activity. | Data not provided | [1] |
| h/h/m T1R2 - mT1R3 | Miraculin | Cell-based Calcium Imaging | The amino-terminal domain (ATD) of human T1R2 is required for the receptor's response to miraculin. | Data not provided | [1] |
| h/m/m T1R2 - mT1R3 | Miraculin | Cell-based Calcium Imaging | The amino-terminal domain (ATD) of human T1R2 is required for the receptor's response to miraculin. | Data not provided | [1] |
| m/m/h T1R2 - mT1R3 | Miraculin | Cell-based Calcium Imaging | Did not respond to miraculin, confirming the necessity of the human T1R2 ATD. | Not responsive | [1] |
Experimental Protocols
Heterologous Expression of Sweet Taste Receptors in HEK293 Cells
This protocol describes the transient transfection of human embryonic kidney 293 (HEK293) cells to express wild-type or mutant sweet taste receptors.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmids containing the coding sequences for hT1R2, hT1R3, or their mutant variants.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
6-well culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 1 µg of each plasmid DNA (e.g., hT1R2 and hT1R3) into 100 µL of Opti-MEM. b. In a separate tube, dilute 3 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the HEK293 cells and wash once with sterile PBS. b. Add 800 µL of fresh, serum-free DMEM to the transfection complex mixture. c. Add the entire volume of the transfection complex mixture to the well of cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression before proceeding with functional assays.
Cell-Based Calcium Imaging Assay
This functional assay measures the change in intracellular calcium concentration in response to miraculin application in cells expressing the sweet taste receptor.
Materials:
-
HEK293 cells expressing the desired sweet taste receptor constructs.
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES), adjusted to various pH levels (e.g., 7.4 and 5.0).
-
Miraculin solution
-
Microplate reader or fluorescence microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells onto black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer. b. Remove the culture medium from the cells and add the Fura-2 AM loading solution. c. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with the assay buffer (pH 7.4) to remove extracellular dye.
-
Miraculin Pre-incubation: Incubate the cells with a solution of miraculin (e.g., 30 nM) in the assay buffer (pH 7.4) for a designated period (e.g., 30 minutes).[1]
-
Calcium Measurement: a. Place the plate in the fluorescence microplate reader or on the microscope stage. b. Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm). c. Stimulate the cells by adding the acidic assay buffer (e.g., pH 5.0). d. Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence ratio (F340/F380) is proportional to the intracellular calcium concentration. Analyze the data to determine the magnitude and kinetics of the calcium response.
Visualizations
Caption: Experimental workflow for studying miraculin's interaction with receptor mutants.
Caption: Signaling pathway of the sweet taste receptor activated by miraculin under acidic conditions.
References
Biophysical Characterization: Confirming the Fold of Miraculin (1-20)
A Comparative Guide for Researchers
This guide provides a comparative analysis of biophysical techniques to characterize the folding of the 20-amino acid peptide, Miraculin (1-20), with the sequence H-DSAPNPVLDIDGEKLRTGTN-OH. Due to the lack of available experimental data for this specific peptide, this guide will utilize the well-characterized 20-residue miniprotein, Trp-cage, as a reference for a folded peptide of similar length. The principles and experimental protocols outlined here offer a robust framework for researchers to confirm the folding status of Miraculin (1-20) and similar short peptides.
Introduction to Peptide Folding
Short peptides, such as Miraculin (1-20), often exist in a disordered or random coil conformation in solution. The adoption of a stable, folded structure is a critical prerequisite for biological activity. Confirming the folded state requires a combination of biophysical techniques that probe different aspects of the peptide's structure, from its overall secondary structure content to the specific arrangement of its atoms in three-dimensional space.
Comparative Analysis of Biophysical Data
To provide a practical comparison, this section presents expected and experimentally determined biophysical data for an unfolded peptide (represented by Miraculin (1-20) in a hypothetical unfolded state) and a folded peptide (represented by the Trp-cage miniprotein).
Table 1: Comparison of Circular Dichroism (CD) Spectroscopy Data
| Parameter | Miraculin (1-20) (Unfolded) | Trp-cage (Folded) |
| Secondary Structure | Random Coil | α-helix and 310-helix |
| λmax (Positive) | ~212 nm (weak) | ~195 nm |
| λmin (Negative) | ~198 nm | ~208 nm and ~222 nm |
| Mean Residue Ellipticity at 222 nm ([θ]222) | Close to 0 deg cm2 dmol-1 | ~ -20,000 to -30,000 deg cm2 dmol-1 |
Table 2: Comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative ¹H Chemical Shifts)
| Residue/Proton | Miraculin (1-20) (Unfolded - Expected Random Coil) | Trp-cage (Folded - Representative Shifts) |
| Ala (Hα) | ~4.35 ppm | Downfield shifted from random coil |
| Leu (Hα) | ~4.37 ppm | Downfield shifted from random coil |
| Trp6 (Hα) | ~4.70 ppm | Upfield shifted (due to ring current effects) |
| Gly11 (Hα) | ~3.97 ppm | Significant upfield shift |
| Pro12, 18, 19 (Hα) | ~4.44 ppm | Characteristic shifts indicating defined conformation |
Table 3: Comparison of Intrinsic Tryptophan Fluorescence Spectroscopy Data
| Parameter | Miraculin (1-20) (Unfolded - No Trp) | Trp-cage (Folded - Trp6) |
| Excitation Wavelength (λex) | N/A | ~295 nm |
| Emission Wavelength Maximum (λem) | N/A | ~330-340 nm |
| Quantum Yield | N/A | Low (e.g., ~0.01-0.1) due to quenching in folded core |
| Notes | Miraculin (1-20) lacks a tryptophan residue. For fluorescence studies, a fluorescent probe would need to be incorporated. | The blue-shifted emission and low quantum yield are indicative of the tryptophan residue being buried in a hydrophobic environment. |
Experimental Protocols
Detailed methodologies for the key biophysical techniques are provided below. These protocols are tailored for the analysis of a 20-residue peptide.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the peptide.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be transparent in the far-UV region.
-
Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance at 205 nm.
-
Prepare a final peptide concentration of 0.1-0.2 mg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a path length of 1 mm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and response time to 1 s.
-
Collect at least three scans for averaging to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (θ × 100 × MRW) / (c × l) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the pathlength in cm.
-
Analyze the resulting spectrum for characteristic features of different secondary structures (see Table 1). Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information and confirm the folded state.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, 10 mM sodium phosphate, pH 7.0).
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 2D NMR experiments at a constant temperature (e.g., 25°C):
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. Use a mixing time of ~80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure. Use a mixing time of ~150-200 ms.
-
-
-
Data Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignments by identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY spectrum (sequential walk).
-
Compare the assigned chemical shifts to random coil values. Significant deviations, particularly for Hα protons, are indicative of a stable secondary structure.
-
The presence of specific long-range NOEs (between residues that are far apart in the primary sequence) is a definitive confirmation of a folded structure.
-
Intrinsic Tryptophan Fluorescence Spectroscopy
Objective: To probe the local environment of tryptophan residues. (Note: This is directly applicable to Trp-cage. For Miraculin (1-20), a fluorescent label would be required).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Prepare a series of dilutions to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
-
Instrumentation and Data Acquisition:
-
Use a fluorescence spectrophotometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Record the emission spectrum from 310 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem). A blue-shift (lower wavelength) compared to free tryptophan in water (~350 nm) indicates that the tryptophan is in a more hydrophobic (buried) environment, which is characteristic of a folded protein.
-
The fluorescence intensity can be used in denaturation studies (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to determine the stability of the folded state.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments for characterizing peptide folding.
Conclusion
The biophysical characterization of a short peptide like Miraculin (1-20) is essential to confirm its folded state, a prerequisite for its potential biological function. By employing a suite of techniques including Circular Dichroism, NMR, and Fluorescence Spectroscopy, researchers can gain a comprehensive understanding of the peptide's structural properties. The comparative data from the well-folded Trp-cage miniprotein provides a valuable benchmark for these studies. The detailed protocols and workflows presented in this guide offer a clear path for the experimental validation of the folding of Miraculin (1-20) and other novel peptides.
comparative analysis of different "Miraculin (1-20)" synthesis strategies
For Researchers, Scientists, and Drug Development Professionals
The N-terminal 20-amino acid fragment of Miraculin (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH), a key region of the taste-modifying protein, is a target of interest for structure-function studies and potential therapeutic applications. Its chemical synthesis allows for the production of this peptide for research purposes. This guide provides a comparative analysis of different chemical synthesis strategies for Miraculin (1-20), focusing on Solid-Phase Peptide Synthesis (SPPS) and emerging technologies, with supporting data and detailed experimental protocols.
Comparative Analysis of Synthesis Strategies
The chemical synthesis of a 20-mer peptide like Miraculin (1-20) is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). This methodology, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, offers significant advantages in terms of purification and automation. Two primary chemistries dominate SPPS: Fmoc/tBu and Boc/Bzl. More recent advancements include Automated Fast-Flow Peptide Synthesis (AFPS), which enhances the speed of SPPS. While less common for peptides of this length, Liquid-Phase Peptide Synthesis (LPPS) presents an alternative approach, particularly for large-scale production.
| Strategy | Principle | Advantages | Disadvantages | Typical Crude Purity for 20-mer Peptides | Typical Overall Yield for 20-mer Peptides |
| Fmoc/tBu SPPS | Orthogonal protection scheme using base-labile Fmoc for α-amino protection and acid-labile tBu-based groups for side-chain protection. | Milder cleavage conditions (TFA-based); compatible with a wide range of linkers and resins; amenable to automation. | Potential for side reactions like aspartimide formation at Asp-Gly and Asp-Ser sequences present in Miraculin (1-20); piperidine (B6355638) used for Fmoc deprotection is a hazardous reagent. | 50-85%[1] | 10-30% |
| Boc/Bzl SPPS | Non-orthogonal protection scheme using acid-labile Boc for α-amino protection and stronger acid-labile benzyl-based groups for side-chains. | Generally higher coupling efficiencies and reduced aggregation for difficult sequences.[2] | Requires strong, hazardous acids like HF or TFMSA for final cleavage; harsher conditions can lead to side-product formation. | 50-85% | 10-30% |
| Automated Fast-Flow Peptide Synthesis (AFPS) | A variant of SPPS utilizing a continuous flow of reagents at elevated temperatures to accelerate coupling and deprotection steps. | Extremely rapid synthesis times (as low as 40 seconds per amino acid); high crude purities and good yields.[3][4] | Requires specialized and expensive instrumentation; optimization of flow parameters is critical. | >87% for a 29-mer peptide[3] | 40-70% for peptides up to 29 residues[3] |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis of the peptide entirely in solution, with purification after each or several steps. | Highly scalable for industrial production; potentially higher purity of intermediates; lower consumption of excess reagents.[5][6] | Labor-intensive and time-consuming for longer peptides; purification of intermediates can be challenging; less amenable to automation. | Variable, but can be high with intermediate purification | Generally lower than SPPS for peptides of this length due to losses at each purification step |
Experimental Protocols
Fmoc/tBu Solid-Phase Peptide Synthesis of Miraculin (1-20)
This protocol is a representative method for the manual or automated synthesis of Miraculin (1-20) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell Fmoc-Asn(Trt)-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal asparagine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the Miraculin (1-20) sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry.
-
Automated Fast-Flow Peptide Synthesis (AFPS) of Miraculin (1-20)
This protocol is based on the principles of AFPS and is adapted for the synthesis of Miraculin (1-20).[7]
Instrumentation:
-
Automated Fast-Flow Peptide Synthesizer
Reagents:
-
Fmoc-Asn(Trt)-polystyrene resin
-
Fmoc-protected amino acids
-
Activation solution: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF
-
Base solution: 2 M DIPEA in DMF
-
Deprotection solution: 40% piperidine with 2% formic acid in DMF (to mitigate aspartimide formation)[7]
-
Cleavage cocktail: As described in the Fmoc/tBu SPPS protocol.
Procedure:
-
System Setup: Load the resin into the reaction vessel and prime the synthesizer with all necessary reagents.
-
Automated Synthesis Cycle (repeated for each amino acid):
-
Deprotection: A continuous flow of the deprotection solution is passed through the heated reaction vessel (e.g., 60-90°C) for a short duration (e.g., 20-30 seconds).
-
Washing: The resin is washed with a continuous flow of DMF.
-
Coupling: A pre-activated solution of the next Fmoc-amino acid, activation solution, and base solution is delivered to the reaction vessel. The coupling reaction occurs rapidly at elevated temperature (e.g., 7-15 seconds).
-
Washing: The resin is washed with a continuous flow of DMF.
-
-
Cleavage and Purification: Following the completion of the automated synthesis, the peptide is cleaved from the resin and purified using the same procedure as in the Fmoc/tBu SPPS protocol.
Signaling Pathway of Miraculin
Miraculin exerts its taste-modifying effect by interacting with the sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors located on the taste bud cells of the tongue. The mechanism is pH-dependent.
Caption: Miraculin's pH-dependent activation of the sweet taste signaling pathway.
Conclusion
The synthesis of Miraculin (1-20) is readily achievable using established Solid-Phase Peptide Synthesis (SPPS) methodologies. The choice between Fmoc/tBu and Boc/Bzl chemistries will depend on the available equipment and the chemist's expertise, with Fmoc/tBu being the more common choice due to its milder cleavage conditions. For researchers requiring rapid synthesis of multiple peptide analogs, Automated Fast-Flow Peptide Synthesis (AFPS) offers a significant advantage in speed and efficiency, albeit at a higher initial equipment cost. While Liquid-Phase Peptide Synthesis (LPPS) is less practical for the research-scale synthesis of a 20-mer peptide, it remains a viable option for large-scale industrial production. The successful synthesis and purification of Miraculin (1-20) will enable further investigation into its structure-activity relationship and its potential as a taste modifier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pentelutelabmit.com [pentelutelabmit.com]
- 5. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Unveiling the Molecular Embrace: A Comparative Guide to Miraculin's Interaction with the T1R2-T1R3 Sweet Taste Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding mechanism of the taste-modifying protein, Miraculin, to the human sweet taste receptor, T1R2-T1R3. While direct experimental data on the specific fragment "Miraculin (1-20)" is not available in the current body of scientific literature, this document synthesizes the existing research on the full-length Miraculin protein. We present a comparative overview of its unique pH-dependent activity, detail the experimental protocols used to elucidate its binding site, and provide a framework for understanding its interaction in contrast to other receptor ligands.
The pH-Dependent Binding and Activation of Miraculin
Miraculin, a glycoprotein (B1211001) from the fruit of Richadella dulcifica, exhibits a remarkable dual functionality: it acts as an antagonist at neutral pH and an agonist at acidic pH, converting sour tastes into sweet ones.[1][2] This activity is mediated by its direct interaction with the heterodimeric G protein-coupled receptor T1R2-T1R3.[3]
At a neutral pH, Miraculin binds to the T1R2-T1R3 receptor without activating it; in fact, it can inhibit the response to other sweeteners.[1][4] As the pH drops below 6.5, a conformational change is believed to occur in both the Miraculin protein and the receptor, leading to the activation of the sweet taste signaling cascade.[3] This pH-dependent activation is a key feature that distinguishes Miraculin from other sweet-tasting proteins and small-molecule sweeteners.
Key insights into the binding site have revealed that the amino-terminal domain (ATD) of the hT1R2 subunit is crucial for the response to Miraculin .[1][5] Studies using human/mouse chimeric receptors have further pinpointed a specific region within the hT1R2 ATD as being essential for this interaction.[1]
Comparative Analysis of Receptor Interaction
To understand the unique nature of Miraculin's interaction, it is useful to compare it with other molecules that bind to the T1R2-T1R3 receptor.
| Ligand | Binding Site on T1R2-T1R3 | Mode of Action | Key Characteristics |
| Miraculin | Amino-Terminal Domain (ATD) of hT1R2[1][6] | Antagonist at neutral pH, Agonist at acidic pH[2][5] | Taste-modifying protein; activity is pH-dependent. |
| Aspartame | Amino-Terminal Domain (ATD) of hT1R2[4] | Agonist | Small molecule sweetener. |
| Neoculin | Amino-Terminal Domain (ATD) of hT1R3[4] | Agonist | Sweet-tasting protein with taste-modifying properties. |
| Cyclamate | Transmembrane Domain (TMD) of hT1R3[4] | Agonist | Synthetic sweetener. |
| Brazzein | Cysteine-Rich Domain (CRD) of hT1R3 and "hinge" region of T1R2[7] | Agonist | Sweet-tasting protein. |
Experimental Protocols for Characterizing Miraculin-T1R2-T1R3 Interaction
The following are summaries of key experimental methodologies employed in the study of Miraculin's binding and function.
Cell-Based Calcium Imaging Assay
This is a primary functional assay to measure the activation of the T1R2-T1R3 receptor in response to ligands.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells, which do not endogenously express taste receptors.
-
Transfection: Cells are transiently co-transfected with plasmids encoding human T1R2 (hT1R2), human T1R3 (hT1R3), and a promiscuous G-protein chimera (Gα16-gust44) that couples to downstream calcium signaling. A fluorescent protein marker like DsRed2 is often co-transfected to identify successfully transfected cells.[4]
-
Ligand Application:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
For Miraculin assays, cells are pre-incubated with Miraculin at a neutral pH.
-
The baseline fluorescence is measured.
-
An acidic buffer is then applied to lower the pH and stimulate the receptor.
-
Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[4]
-
-
Data Analysis: An increase in the fluorescence ratio indicates receptor activation. The dose-response relationship can be determined by applying different concentrations of the ligand.
Mutagenesis and Chimeric Receptor Studies
These studies are crucial for identifying the specific domains and amino acid residues involved in ligand binding.
-
Chimeric Receptors: By swapping domains between the human T1R2 receptor (which responds to Miraculin) and the mouse T1R2 receptor (which does not), researchers can pinpoint the region responsible for Miraculin binding. For example, a chimera where the ATD of hT1R2 is fused to the rest of the mT1R2 can be tested for a response to Miraculin.[1]
-
Site-Directed Mutagenesis: Specific amino acid residues within the identified binding region can be mutated (e.g., replaced with alanine). The effect of these mutations on Miraculin's ability to activate the receptor is then assessed using the calcium imaging assay. This has been used to identify the importance of histidine residues in Miraculin itself for its taste-modifying activity.[1]
Computational Docking
Molecular modeling techniques are used to predict the three-dimensional structure of the Miraculin-T1R2-T1R3 complex.
-
Homology Modeling: Since the crystal structure of the T1R2-T1R3 receptor is not fully resolved, its structure is often modeled based on the known structures of related G protein-coupled receptors.[8]
-
Protein-Protein Docking Software: Programs like ZDOCK or GRAMM are used to simulate the interaction between the modeled Miraculin and T1R2-T1R3 structures.[1][9]
-
Analysis: The resulting docked models are analyzed to identify potential contact residues and predict the binding interface, which can then be validated through mutagenesis studies.[8][10]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Miraculin signaling pathway at acidic pH.
Caption: Workflow for binding site identification.
References
- 1. pnas.org [pnas.org]
- 2. nwnoggin.org [nwnoggin.org]
- 3. The Miracle Fruit: An Undergraduate Laboratory Exercise in Taste Sensation and Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. richberry.ph [richberry.ph]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochempress.com [biochempress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Sweet-Suppressing Activity of Miraculin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sweet-modifying protein miraculin with other sweet-suppressing compounds. Due to the limited publicly available research on the specific fragment "Miraculin (1-20)," this document will focus on the well-documented activities of the full-length miraculin protein. The principles and methodologies described herein are applicable to the study of any potential sweet-suppressing fragments.
Introduction to Miraculin's Dual Taste-Modifying Activity
Miraculin, a glycoprotein (B1211001) isolated from the fruit of Richadella dulcifica, is renowned for its unique ability to modify taste perception.[1][2] At neutral pH, miraculin is tasteless but acts as an antagonist to the human sweet taste receptor (hT1R2-hT1R3), effectively suppressing the sweetness of other substances.[1][3] However, in an acidic environment (pH below 6.5), miraculin undergoes a conformational change and becomes a potent agonist of the same receptor, inducing a strong sweet taste from sour stimuli.[2][3][4] This dual functionality makes miraculin a fascinating subject for taste modulation research. The sweet-suppressing activity at neutral pH is the focus of this guide.
Comparative Analysis of Sweet-Suppressing Compounds
While miraculin exhibits sweet-suppressing properties, other natural and synthetic compounds are also known for their ability to inhibit sweet taste. This section compares miraculin with two well-studied alternatives: Gymnemic Acids and Lactisole.
Table 1: Quantitative Comparison of Sweet-Suppressing Compounds
| Compound | Source/Type | Mechanism of Action | Potency (IC50) | Duration of Effect | Target Receptor Subunit(s) |
| Miraculin | Richadella dulcifica (natural protein) | Antagonist at neutral pH, agonist at acidic pH | 0.35 - 0.58 nM (for various sweeteners at pH 7.4)[3] | Up to 1-2 hours[2][4] | hT1R2 (amino-terminal domain)[3][5] |
| Gymnemic Acids | Gymnema sylvestre (natural triterpenoid (B12794562) saponins) | Antagonist | Micromolar range (human-specific)[6] | About 1 hour[7] | hT1R3 (transmembrane domain)[6] |
| Lactisole | Synthetic | Negative allosteric modulator | Micromolar range | Short-lived | hT1R3 (transmembrane domain)[1][5] |
Experimental Protocols for Validation of Sweet-Suppressing Activity
The validation of a compound's ability to suppress sweet taste can be conducted through both in-vitro and in-vivo experimental setups.
In-Vitro Cell-Based Assay Using the Human Sweet Taste Receptor (hT1R2-hT1R3)
This assay quantitatively measures the ability of a compound to inhibit the activation of the sweet taste receptor by a known sweetener.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells.
-
Co-transfect the cells with plasmids encoding the human T1R2 and T1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust44) to couple the receptor activation to an intracellular calcium release.[8]
-
-
Calcium Imaging:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
-
Assay Procedure:
-
Introduce a known sweet agonist (e.g., sucrose (B13894), aspartame) to the cells and measure the increase in intracellular calcium, indicated by a change in fluorescence.
-
In a separate set of experiments, pre-incubate the cells with the test compound (e.g., miraculin at neutral pH) for a defined period.
-
While the test compound is present, introduce the same sweet agonist.
-
Measure the change in intracellular calcium in the presence of the test compound.
-
-
Data Analysis:
-
Compare the receptor activation (calcium signal) in the presence and absence of the test compound.
-
Calculate the half-maximal inhibitory concentration (IC50) by performing the assay with a range of concentrations of the test compound. A dose-dependent decrease in the calcium signal indicates sweet-suppressing activity.[3]
-
In-Vivo Sensory Panel Testing
This method assesses the perceived reduction in sweetness in human subjects.
Protocol:
-
Panelist Selection and Training:
-
Sample Preparation:
-
Prepare a control solution containing a standard sweetener (e.g., a specific concentration of sucrose in water).
-
Prepare a test solution containing the same concentration of the sweetener plus the sweet-suppressing compound.
-
-
Testing Procedure (e.g., Paired Comparison Test):
-
Data Analysis:
-
Statistically analyze the sweetness intensity ratings for the control and test samples. A significant decrease in the perceived sweetness of the test sample compared to the control indicates sweet-suppressing activity.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Sweet Taste and Miraculin's Modulatory Effect
Caption: Miraculin's pH-dependent interaction with the T1R2/T1R3 sweet taste receptor.
Experimental Workflow for Validating Sweet-Suppressing Activity
Caption: Workflow for in-vitro and in-vivo validation of sweet-suppressing compounds.
References
- 1. nwnoggin.org [nwnoggin.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Miracle Fruit, a Potential Taste-modifier to Improve Food Preferences: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almonds.org [almonds.org]
- 10. flavorsum.com [flavorsum.com]
- 11. Ultimate Guide to Sensory Testing Methods [peekage.com]
- 12. Sensory Testing of Food [tentamus.com]
A Comparative Guide to Miraculin and Other Sweet Taste Enhancers for Researchers and Drug Development Professionals
An objective comparison of the performance of Miraculin against other known sweet taste enhancers, supported by experimental data. While this guide is benchmarked against "Miraculin (1-20)," a synthetic peptide of the first 20 amino acids of the full protein, there is currently no publicly available scientific literature detailing its sweet taste-enhancing properties. Therefore, this guide will focus on the well-characterized full-length Miraculin protein.
Miraculin is a glycoprotein (B1211001) known for its unique ability to make sour foods taste sweet[1]. This taste-modifying protein acts on the sweet taste receptor T1R2/T1R3[1]. At a neutral pH, miraculin acts as an antagonist to this receptor, but in an acidic environment, it becomes a potent agonist, eliciting a sweet sensation[1]. This mechanism makes it a fascinating subject for taste modulation research. This guide provides a comparative analysis of miraculin's performance against other established sweet taste enhancers, offering valuable insights for researchers and professionals in drug development.
Data Presentation: A Quantitative Comparison of Sweet Taste Enhancers
The efficacy of a sweet taste enhancer is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values for miraculin and other benchmark sweet taste enhancers, as determined in cell-based assays using the human sweet taste receptor (T1R2/T1R3).
| Sweet Taste Enhancer | EC50 Value | Notes |
| Miraculin | ~0.44 nM[1] | Activity is pH-dependent; this value is at pH 5.0. |
| Neohesperidin Dihydrochalcone (NHDC) | IC50 of 25.5 µM for HOCl scavenging[2] | A potent sweetener derived from citrus[3]. |
| Rebaudioside A | IC50 of 35.01 μg/ml for α-glucosidase inhibition[4] | A steviol (B1681142) glycoside extracted from the stevia plant[4]. |
| Glycyrrhizin | LD50 between 308-12700 mg/kg in preclinical studies[5] | The primary sweet component of licorice root[6][7]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sweet taste enhancers.
Cell-Based Sweet Taste Enhancer Assay
This in vitro assay is crucial for the initial screening and characterization of sweet taste-modulating compounds. It utilizes a cell line, typically Human Embryonic Kidney (HEK293) cells, that has been genetically engineered to express the human sweet taste receptor, T1R2/T1R3, and a G-protein such as Gα16-gust44 that couples the receptor to a downstream signaling pathway[8][9].
Objective: To determine the potency (EC50) of a sweet taste enhancer by measuring the activation of the T1R2/T1R3 receptor.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics[10]. The cells are then transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a suitable G-protein[9]. Stable cell lines expressing these components are often used for consistency[8].
-
Calcium Imaging: The activation of the T1R2/T1R3 receptor by a sweet compound leads to an increase in intracellular calcium concentration. This is measured using a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4[8][9].
-
Assay Procedure:
-
The engineered cells are seeded into a 96-well plate and incubated.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound (sweet taste enhancer) is added to the wells at various concentrations.
-
The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time using a fluorescence plate reader[8][11].
-
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the test compound. The EC50 value is then calculated from the resulting dose-response curve[1].
Sensory Panel Evaluation
While cell-based assays provide valuable data on receptor activation, human sensory panels are essential for evaluating the actual perceived sweetness and taste profile of a substance[12].
Objective: To assess the perceived sweetness intensity and other sensory attributes of a sweet taste enhancer in human subjects.
Methodology:
-
Panelist Selection and Training: A panel of human volunteers is selected and trained to recognize and rate the intensity of different tastes (sweet, sour, bitter, salty, umami) using standardized scales[13].
-
Sample Preparation: Solutions of the sweet taste enhancer are prepared at various concentrations in purified water or a specific food or beverage matrix[13]. A reference sweetener, such as sucrose, is also prepared at different concentrations to serve as a standard for sweetness intensity[14].
-
Testing Procedure:
-
The sensory evaluation is conducted in a controlled environment with neutral lighting and no distracting odors[12].
-
Panelists are presented with the samples in a randomized and blind manner to avoid bias[14].
-
Panelists rinse their mouths with purified water between samples.
-
They rate the sweetness intensity and any other perceived tastes (e.g., bitterness, metallic aftertaste) on a labeled magnitude scale or a category scale[13].
-
-
Data Analysis: The sensory data is statistically analyzed to determine the average perceived sweetness intensity at each concentration of the enhancer. This data can be used to construct a dose-response curve and compare the potency and taste profile of different enhancers[14].
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the sweet taste signaling pathway and a typical experimental workflow for evaluating sweet taste enhancers.
Caption: Sweet taste signaling pathway.
Caption: Experimental workflow for evaluating sweet taste enhancers.
References
- 1. Human sweet taste receptor mediates acid-induced sweetness of miraculin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neohesperidin Dihydrochalcone | Reactive Oxygen Species | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensory Evaluation of Sweet Taste and Daily Sugar Intake in Normoglycemic Individuals with and without Family History of Type 2 Diabetes: A Comparative Cross-sectional Study [article.sapub.org]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
Safety Operating Guide
Proper Disposal of Miraculin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Miraculin, a glycoprotein (B1211001) known for its taste-modifying properties, is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety and waste management protocols is essential to ensure a safe and compliant research environment. This document provides procedural guidance for the proper disposal of Miraculin in a laboratory setting.
Summary of Key Safety Data
| Property | Value | Source |
| CAS Number | 198694-37-0 | [1] |
| Appearance | White Powder | [1] |
| Odor | Nearly odorless | [1] |
| Hazard Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008 | [1] |
| Known Dangerous Reactions | None known | [1] |
| Sensitizing Effects | No sensitizing effects known | [1] |
| PBT/vPvB Assessment | Not applicable | [1] |
Disposal Procedures for Miraculin Waste
Given that Miraculin is a non-hazardous, biodegradable protein, its disposal should follow standard laboratory procedures for non-hazardous biological waste. These procedures are designed to minimize environmental impact and maintain a safe laboratory environment.
Step-by-Step Disposal Protocol:
-
Deactivation (Optional but Recommended): Although not strictly required due to its non-hazardous nature, deactivating Miraculin's biological activity can be a good laboratory practice. Miraculin's activity is destroyed by heat and exposure to pH levels below 3 or above 12.[2][3][4]
-
Heat Inactivation: Autoclaving is an effective method for deactivating proteins. Collect Miraculin waste in a designated, autoclavable bag.
-
Chemical Inactivation: Adjusting the pH of a Miraculin solution to below 3 or above 12 will denature the protein.[2][3] This can be achieved by adding a suitable acid or base.
-
-
Containment:
-
Solid Waste: Place solid Miraculin waste (e.g., contaminated lab consumables like gloves, paper towels, and pipette tips) into a designated biohazard or general laboratory waste container, as per your institution's guidelines for non-hazardous biological materials.
-
Liquid Waste: Small quantities of aqueous solutions containing Miraculin can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies. For larger volumes, consider deactivation prior to disposal.
-
-
Final Disposal:
-
Autoclaved Waste: Once autoclaved, the waste can typically be disposed of as regular laboratory waste.
-
Untreated Waste: If not autoclaved, dispose of the contained solid waste according to your institution's procedures for non-hazardous biological waste. This may involve incineration or landfilling through a licensed waste management contractor.
-
Experimental Protocols
Protocol for Heat Inactivation of Miraculin Waste:
-
Collection: Collect all solid and liquid Miraculin waste in a clearly labeled, leak-proof, and autoclavable container (e.g., an autoclave bag).
-
Preparation for Autoclaving: Ensure the container is not sealed airtight to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.
-
Autoclaving: Process the waste in a validated autoclave cycle, typically at 121°C for a minimum of 20 minutes.
-
Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
Logical Workflow for Miraculin Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of Miraculin waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of Miraculin waste.
References
Essential Safety and Logistical Guide for Handling Miraculin
This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Miraculin, a taste-modifying glycoprotein (B1211001), in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this substance.
Quantitative Data Summary
For ease of reference, the key quantitative properties of Miraculin are summarized in the table below.
| Property | Value |
| Molecular Weight | Approximately 24.6 kDa[1] |
| Composition | A glycoprotein composed of 191 amino acids and 13.9% sugars by weight (including glucosamine, mannose, fucose, xylose, and galactose).[1] |
| Physical Form | Typically a lyophilized (freeze-dried) white powder. |
| Solubility | Readily soluble in water.[2] Can also be extracted with a 0.5 M NaCl solution.[3][4] |
| Stability | Relatively heat-stable.[2] Degrades at temperatures above 50°C and at pH levels below 3 or above 12.[1] |
| Optimal Reconstitution | Can be reconstituted in sterile pure water or a buffered solution such as 20mM PBS. |
Operational Plan: Step-by-Step Guidance for Handling Miraculin
This section outlines the procedural steps for the safe handling of Miraculin from receipt to experimental use.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Lyophilized Powder : Store the lyophilized Miraculin powder in a tightly sealed container at -20°C to ensure long-term stability.
-
Documentation : Log the date of receipt, lot number, and storage conditions in the laboratory inventory system.
Personal Protective Equipment (PPE)
Before handling Miraculin powder, all personnel must be equipped with the following standard laboratory PPE:
-
Lab Coat : A clean, buttoned lab coat to protect from spills.
-
Safety Glasses or Goggles : To protect the eyes from airborne powder particles.
-
Gloves : Nitrile gloves are recommended. Ensure to change gloves if they become contaminated.
-
Respiratory Protection : For weighing and handling of the dry powder, it is advisable to work in a fume hood or a powder weighing station to minimize inhalation of airborne particles. If a hood is unavailable, a dust mask or a respirator should be worn.
Reconstitution of Lyophilized Miraculin
The following protocol should be followed to properly reconstitute lyophilized Miraculin for experimental use.
-
Equilibration : Allow the vial of lyophilized Miraculin and the chosen reconstitution buffer (e.g., sterile distilled water or PBS) to equilibrate to room temperature before opening.
-
Centrifugation : Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Adding Diluent : Slowly add the calculated volume of the reconstitution buffer to the vial. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of the protein.
-
Dissolution : Gently agitate or swirl the vial to dissolve the powder. This may take 15-30 minutes.[5] If particulates are still visible, the solution can be mixed at room temperature for a couple of hours or overnight at 4°C on a rocker platform.[5]
-
Short-term Storage of Reconstituted Solution : The reconstituted Miraculin solution can be stored at 2-8°C for up to one week.[6]
-
Long-term Storage of Reconstituted Solution : For storage longer than a week, it is recommended to add a cryoprotectant (like glycerol (B35011) to a final concentration of 5-50%) and aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[6]
Disposal Plan
Proper disposal of Miraculin and associated waste is crucial to maintain laboratory safety and environmental compliance.
Solid Waste
-
Contaminated PPE and Labware : Used gloves, disposable lab coats, plastic tubes, and other contaminated solid waste should be collected in a designated biohazard bag.
-
Unused Miraculin Powder : Small quantities of expired or unused Miraculin powder should be treated as chemical waste and disposed of according to institutional guidelines.
Liquid Waste
-
Miraculin Solutions : Aqueous solutions of Miraculin can be decontaminated before disposal. This can be achieved by:
-
Autoclaving : Steam sterilization is an effective method for deactivating the protein.
-
Chemical Disinfection : Treatment with a 10% bleach solution for at least 30 minutes.
-
-
Sewer Disposal : After decontamination, the treated liquid waste can typically be poured down the sanitary sewer, followed by flushing with a large volume of water. Always adhere to local and institutional regulations regarding sewer disposal.
Sharps
-
Needles and Syringes : Any needles or syringes used for handling Miraculin solutions must be disposed of in a designated sharps container.
Visual Workflow for Handling Miraculin
The following diagram illustrates the key decision points and procedural flow for the safe handling of Miraculin in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Miraculin.
References
- 1. Miraculin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. growables.org [growables.org]
- 4. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cusabio.com [cusabio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
